Product packaging for Bis(dihydrochelerythrinyl)amine(Cat. No.:)

Bis(dihydrochelerythrinyl)amine

Cat. No.: B3028175
M. Wt: 711.8 g/mol
InChI Key: OZEFMOJRNJPFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(dihydrochelerythrinyl)amine is a useful research compound. Its molecular formula is C42H37N3O8 and its molecular weight is 711.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H37N3O8 B3028175 Bis(dihydrochelerythrinyl)amine

Properties

IUPAC Name

N-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H37N3O8/c1-44-37-25(9-7-21-15-31-33(17-27(21)37)52-19-50-31)23-11-13-29(46-3)39(48-5)35(23)41(44)43-42-36-24(12-14-30(47-4)40(36)49-6)26-10-8-22-16-32-34(53-20-51-32)18-28(22)38(26)45(42)2/h7-18,41-43H,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEFMOJRNJPFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)NC6C7=C(C=CC(=C7OC)OC)C8=C(N6C)C9=CC1=C(C=C9C=C8)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the natural benzophenanthridine alkaloid, dihydrochelerythrine. This guide provides a comprehensive overview of the structural elucidation of this complex molecule, consolidating available data and outlining the key experimental methodologies. The information presented is intended to serve as a technical resource for researchers engaged in the fields of natural product synthesis, medicinal chemistry, and drug development. The compound has garnered interest for its potential biological activities, including antibacterial properties, making a thorough understanding of its structure crucial for further investigation and development.

Compound Profile

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a molecule formed by the linkage of two 5,6-dihydrochelerythrine units through a central amine bridge. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₄₂H₃₇N₃O₈
Molecular Weight 711.76 g/mol
CAS Number 165393-48-6
IUPAC Name N-(1,2-dimethoxy-12-methyl-5,6-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]phenanthridin-6-yl)-1,2-dimethoxy-12-methyl-5,6-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]phenanthridin-6-amine
Synonyms Bis(dihydrochelerythrinyl)amine

Hypothetical Synthetic Pathway and Structure Elucidation

A potential pathway for the synthesis of this dimeric amine is detailed in the Chinese patent CN101428026A, which focuses on the application of such compounds as antibacterial agents. The synthesis likely involves the reaction of 5,6-dihydrochelerythrine with an ammonia source under conditions that favor nucleophilic substitution at the C6 position of the dihydrochelerythrine core.

Below is a generalized workflow for the synthesis and structural confirmation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation A 5,6-Dihydrochelerythrine (Starting Material) B Reaction with Ammonia Source (e.g., NH4Cl) A->B C Purification (e.g., Chromatography) B->C D Bis[6-(5,6-dihydrochelerythrinyl)]amine (Final Product) C->D E Mass Spectrometry (HRMS) D->E Sample for Analysis I Structural Confirmation E->I F NMR Spectroscopy (1H, 13C, 2D) F->I G FTIR Spectroscopy G->I H UV-Vis Spectroscopy H->I

Caption: General workflow for the synthesis and structural elucidation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols for the key analytical techniques that would be employed in the structural elucidation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass and elemental composition of the molecule.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Method:

    • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

    • Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization: The sample is ionized in positive ion mode.

    • Data Acquisition: Mass spectra are acquired over a mass range of m/z 100-1000.

    • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined and used to calculate the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed carbon-hydrogen framework and the connectivity of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Method:

    • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • ¹H NMR: A standard proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of all proton signals.

    • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the chemical shifts of all carbon atoms.

    • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Method:

    • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

    • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether).

Anticipated Spectroscopic Data

Based on the proposed structure, the following table summarizes the expected key spectroscopic data.

TechniqueExpected Observations
HRMS (ESI-TOF) [M+H]⁺ peak at m/z 712.2608, corresponding to the elemental formula C₄₂H₃₈N₃O₈⁺.
¹H NMR Aromatic proton signals in the range of δ 6.5-8.0 ppm. Methoxy group signals around δ 3.9-4.1 ppm. N-methyl group signals around δ 2.5-2.8 ppm. Signals for the dihydro portion of the molecule, including the C6 proton, would be expected in the aliphatic region. A signal for the N-H proton of the central amine bridge would also be anticipated.
¹³C NMR Aromatic carbon signals in the range of δ 100-150 ppm. Methoxy carbon signals around δ 55-60 ppm. N-methyl carbon signals around δ 40-45 ppm. Aliphatic carbon signals for the dihydro portion of the molecule.
FTIR Absorption bands for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2800-3000 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-O ether stretching (around 1000-1300 cm⁻¹).

Potential Signaling Pathway Interaction

Given that Bis[6-(5,6-dihydrochelerythrinyl)]amine is a derivative of a known bioactive alkaloid, it is plausible that it interacts with cellular signaling pathways. The parent compound, chelerythrine, is a known inhibitor of Protein Kinase C (PKC). It is therefore hypothesized that the dimeric structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine may also target protein kinases or other enzymes involved in cell signaling and proliferation, which could be the basis for its reported antibacterial activity.

G A Bis[6-(5,6-dihydrochelerythrinyl)]amine B Target Enzyme (e.g., Protein Kinase) A->B Binds to C Inhibition of Enzyme Activity B->C Leads to D Downstream Signaling Cascade Disruption C->D Results in E Cellular Response (e.g., Inhibition of Bacterial Growth) D->E Causes

Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion

The structural elucidation of Bis[6-(5,6-dihydrochelerythrinyl)]amine requires a multi-faceted analytical approach, combining high-resolution mass spectrometry with a suite of NMR and FTIR spectroscopic techniques. While definitive experimental data from publicly accessible scientific literature remains elusive, the information presented in this guide, based on the known chemistry of related compounds and information from patent literature, provides a solid framework for any research endeavor focused on this intriguing molecule. Further investigation into its synthesis and biological activity is warranted to fully explore its therapeutic potential.

References

Unveiling the Biological Potential of Bis(dihydrochelerythrinyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dihydrochelerythrinyl)amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1] While specific biological activity data for this amine-linked dimer is limited in publicly available literature, its structural similarity to other dimeric benzophenanthridine alkaloids and its monomeric precursors, chelerythrine and dihydrochelerythrine, suggests significant potential as a cytotoxic and anticancer agent. This guide synthesizes the available data on closely related compounds to provide a comprehensive overview of the probable biological activities, mechanisms of action, and relevant experimental protocols to facilitate further research and development of this class of molecules.

Introduction

Benzophenanthridine alkaloids, isolated from various plant species, have long been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potent anticancer activities. Dihydrochelerythrine, a reduced derivative of chelerythrine, serves as a key scaffold for the synthesis of novel therapeutic agents. The dimerization of such alkaloids is a promising strategy to enhance their biological efficacy, potentially through increased binding affinity to molecular targets or altered pharmacokinetic properties. This compound represents a novel synthetic compound within this class, warranting a thorough investigation of its biological potential.[1] This document serves as a technical resource, consolidating data on analogous compounds and providing detailed experimental methodologies to guide future studies.

Predicted Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is not yet widely published. However, based on the activities of its parent compounds and structurally similar dimers, a number of biological effects can be predicted.

Cytotoxic Activity

A structurally analogous compound, Bis-[6-(5,6-dihydrochelerythrinyl)]ether , has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Given the minor structural difference between the ether and amine linkage, it is highly probable that this compound exhibits a similar cytotoxic profile.

Induction of Apoptosis

The monomeric precursor, chelerythrine, is a well-documented inducer of apoptosis. It has been shown to trigger programmed cell death through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[2][3][4] Dihydrochelerythrine also induces apoptosis and necrosis in leukemia cells by causing the dissipation of the mitochondrial membrane potential. It is therefore anticipated that this compound will retain and possibly enhance these pro-apoptotic properties.

Cell Cycle Arrest

Chelerythrine has been observed to induce cell cycle arrest at the G2/M phase in human renal cell carcinoma cells. This disruption of the normal cell cycle progression is a key mechanism of action for many anticancer agents.

Inhibition of Topoisomerase IIα

Certain benzophenanthridine alkaloids have been identified as inhibitors of topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation. Inhibition of this enzyme leads to DNA double-strand breaks and the activation of cell cycle checkpoints, ultimately resulting in cell death. This represents another potential mechanism of action for this compound.

Quantitative Data

The following table summarizes the cytotoxic activity of the closely related compound, Bis-[6-(5,6-dihydrochelerythrinyl)]ether , against various human cancer cell lines. These values provide a benchmark for the expected potency of this compound.

Cell LineCancer TypeIC50 (µM)
HCT-8Human Ileocecal Adenocarcinoma1.6
BEL-7402Human Hepatocellular Carcinoma2.1
BGC-823Human Gastric Carcinoma0.1
A2780Human Ovarian Carcinoma1.6

Data extracted from a review on the antitumor activity of natural benzophenanthridine alkaloids.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the PI fluorescence.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway BDHA This compound ROS ↑ Reactive Oxygen Species (ROS) BDHA->ROS ER_Stress Endoplasmic Reticulum Stress BDHA->ER_Stress TopoII Topoisomerase IIα Inhibition BDHA->TopoII Mito Mitochondrial Dysfunction ROS->Mito ER_Stress->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling cascade for this compound-induced apoptosis and cell cycle arrest.

Experimental Workflow for Biological Evaluation

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose- and Time-Dependent) Start->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Value Cytotoxicity->IC50 ApoptoticCells Quantify Apoptotic Cells Apoptosis->ApoptoticCells CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist End End: Biological Profile IC50->End ApoptoticCells->End CellCycleDist->End

Caption: A streamlined workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound holds considerable promise as a novel anticancer agent, predicated on the well-established biological activities of its monomeric precursors and structurally related dimeric compounds. The data presented in this guide, particularly the potent cytotoxicity of a close analog, strongly supports the rationale for its further investigation. The provided experimental protocols offer a robust framework for elucidating its precise mechanism of action, including its effects on apoptosis and cell cycle progression. Future studies should focus on confirming these predicted activities, exploring its efficacy in in vivo models, and understanding its structure-activity relationship to guide the development of this promising class of dimeric benzophenanthridine alkaloids.

References

The Enigmatic Dimer: A Technical Guide to Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of a novel synthetic alkaloid derivative, addressing its discovery, synthesis, and potential biological significance for researchers, scientists, and drug development professionals.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine.[1] As a member of this potent class of bioactive molecules, it holds significant interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the available information on Bis[6-(5,6-dihydrochelerythrinyl)]amine, including its physicochemical properties, a detailed look at the synthesis of its precursor, a proposed synthetic route, and an exploration of its potential biological context.

Physicochemical Properties

A summary of the key physicochemical properties of Bis[6-(5,6-dihydrochelerythrinyl)]amine is presented in Table 1. This data has been aggregated from various chemical supplier databases.

PropertyValueSource
CAS Number 165393-48-6Multiple Suppliers
Molecular Formula C₄₂H₃₇N₃O₈Multiple Suppliers
Molecular Weight 711.76 g/mol Multiple Suppliers
Appearance Not Specified-
Solubility Not Specified-
Purity Varies by supplier-

Synthesis of Dihydrochelerythrine (Precursor)

The synthesis of the direct precursor, dihydrochelerythrine, is a critical first step. A viable synthetic route has been described in the scientific literature, providing a foundational experimental protocol.

Experimental Protocol: Synthesis of Dihydrochelerythrine

This protocol is adapted from established methods for the synthesis of dihydrochelerythrine and related benzophenanthridine alkaloids.

Materials:

  • Appropriate starting materials (e.g., substituted aminonaphthalenes and bromobenzylamines)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF, Toluene)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Coupling Reaction: A mixture of the substituted aminonaphthalene and bromobenzylamine is dissolved in a suitable solvent.

  • The palladium catalyst and base are added to the reaction mixture.

  • The reaction is heated under an inert atmosphere for a specified period, with progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure dihydrochelerythrine.

Characterization:

The structure and purity of the synthesized dihydrochelerythrine should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

Based on the structure of the target molecule, a plausible synthetic route from dihydrochelerythrine involves the formation of an amine linkage at the C6 position of two dihydrochelerythrine molecules. While the specific reagents and conditions for this transformation are not documented for this exact compound, a generalized protocol can be proposed based on known organic reactions.

Hypothetical Experimental Protocol

This is a proposed, hypothetical protocol and would require optimization.

Materials:

  • Dihydrochelerythrine

  • An activating agent for the C6 position (e.g., a mild oxidant or a reagent to form a leaving group)

  • Ammonia or an ammonia equivalent

  • Anhydrous solvent (e.g., THF, DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of Dihydrochelerythrine: Dihydrochelerythrine is dissolved in an anhydrous solvent. An activating agent is added to facilitate substitution at the C6 position. This could potentially involve the formation of an iminium intermediate.

  • Dimerization: To the activated dihydrochelerythrine, a source of ammonia is introduced to act as the linking amine. The reaction is stirred at a controlled temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS to observe the formation of the dimeric product.

  • Quenching and Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude Bis[6-(5,6-dihydrochelerythrinyl)]amine is purified using column chromatography or preparative HPLC.

Characterization:

The final product should be thoroughly characterized using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and potentially X-ray crystallography to confirm the dimeric structure and the position of the amine linkage.

Biological Context and Potential Signaling Pathways

Bis[6-(5,6-dihydrochelerythrinyl)]amine belongs to the benzophenanthridine alkaloid family, which is known for a wide range of biological activities. The parent compound, chelerythrine, is a well-known inhibitor of Protein Kinase C (PKC) and exhibits antitumor, anti-inflammatory, and antimicrobial properties.

It is postulated that the dimeric nature of Bis[6-(5,6-dihydrochelerythrinyl)]amine may lead to novel pharmacological properties, potentially through enhanced binding affinity to target proteins or the ability to interact with multiple targets simultaneously.[1] The mode of action is likely linked to its ability to interact with biological macromolecules, which could disrupt or modify cellular functions.[1] This interaction may involve binding to specific receptors or enzymes, thereby altering signal transduction pathways.[1]

A generalized signaling pathway that could be modulated by benzophenanthridine alkaloids is the PKC signaling cascade, which is involved in various cellular processes like proliferation, differentiation, and apoptosis.

PKC_Pathway Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Response (Proliferation, Apoptosis, etc.) Substrate->Response Compound Bis[6-(5,6-dihydrochelerythrinyl)]amine Compound->PKC inhibits?

Caption: Potential inhibition of the PKC signaling pathway by Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and biological evaluation of Bis[6-(5,6-dihydrochelerythrinyl)]amine would follow a logical progression from chemical synthesis to biological testing.

Synthesis_Workflow Start Starting Materials Synthesis_Precursor Synthesis of Dihydrochelerythrine Start->Synthesis_Precursor Purification_Precursor Purification and Characterization Synthesis_Precursor->Purification_Precursor Dimerization Dimerization Reaction Purification_Precursor->Dimerization Purification_Final Purification and Characterization of Final Compound Dimerization->Purification_Final Bio_Assay Biological Activity Screening Purification_Final->Bio_Assay Data_Analysis Data Analysis Bio_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Conclusion

Bis[6-(5,6-dihydrochelerythrinyl)]amine represents an intriguing synthetic derivative of a well-known bioactive natural product. While the primary literature detailing its discovery and synthesis is elusive, this guide provides a comprehensive overview based on available data and established chemical principles. The proposed synthetic route and the exploration of its potential biological context offer a valuable starting point for researchers interested in this and other dimeric benzophenanthridine alkaloids. Further investigation is warranted to fully elucidate the synthetic details, characterize its biological activity, and explore its therapeutic potential.

References

Bis[6-(5,6-dihydrochelerythrinyl)]amine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine. This class of compounds has garnered significant interest in oncology due to the established anticancer properties of related monomers like chelerythrine and sanguinarine. These parent compounds are known to induce apoptosis, promote cell cycle arrest, and inhibit critical cellular processes in various cancer models. The dimeric structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine presents a novel scaffold that may offer altered potency, selectivity, or pharmacokinetic properties compared to its monomeric counterparts. This document provides a comprehensive technical overview of the current state of research on this compound and its close analogues in the context of cancer therapy.

While specific research on the anticancer activity of Bis[6-(5,6-dihydrochelerythrinyl)]amine is limited in publicly available literature, this guide will leverage data from structurally similar dimeric benzophenanthridine alkaloids and the broader class of dihydrochelerythrine derivatives to provide a foundational understanding for researchers. The primary focus will be on cytotoxic activity, potential mechanisms of action, and detailed experimental protocols relevant to the study of this compound.

Quantitative Data on Dimeric Dihydrochelerythrine Analogues

CompoundCancer Cell LineCell TypeIC50 (µM)
Bis-[6-(5,6dihydrochelerythrinyl)] etherHCT-8Colon Adenocarcinoma1.6
BEL-7402Hepatocellular Carcinoma2.1
BGC-823Gastric Carcinoma0.1
A2780Ovarian Carcinoma1.6

Table 1: In vitro cytotoxicity (IC50) of Bis-[6-(5,6dihydrochelerythrinyl)] ether against various human cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Bis[6-(5,6-dihydrochelerythrinyl)]amine's anticancer properties. These protocols are based on established methods for studying related benzophenanthridine alkaloids.

Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

A general synthetic approach for C(6)-substituted dihydrochelerythrine derivatives involves the functionalization of the dihydrochelerythrine scaffold. While a specific protocol for the amine dimer is not detailed in the literature, a plausible approach would involve a nucleophilic substitution reaction.

Hypothetical Synthesis Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Dihydrochelerythrine Dihydrochelerythrine Activation of C6 Position Activation of C6 Position Dihydrochelerythrine->Activation of C6 Position e.g., Halogenation Aminating Agent Aminating Agent Nucleophilic Substitution Nucleophilic Substitution Aminating Agent->Nucleophilic Substitution Activation of C6 Position->Nucleophilic Substitution Chromatography Chromatography Nucleophilic Substitution->Chromatography Bis[6-(5,6-dihydrochelerythrinyl)]amine Bis[6-(5,6-dihydrochelerythrinyl)]amine Chromatography->Bis[6-(5,6-dihydrochelerythrinyl)]amine G Bis[6-(5,6-dihydrochelerythrinyl)]amine Bis[6-(5,6-dihydrochelerythrinyl)]amine Mitochondrial Stress Mitochondrial Stress Bis[6-(5,6-dihydrochelerythrinyl)]amine->Mitochondrial Stress Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Mitochondrial Stress->Bax/Bcl-2 Ratio Increase Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Ratio Increase->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G Bis[6-(5,6-dihydrochelerythrinyl)]amine Bis[6-(5,6-dihydrochelerythrinyl)]amine DNA Damage/Replication Stress DNA Damage/Replication Stress Bis[6-(5,6-dihydrochelerythrinyl)]amine->DNA Damage/Replication Stress p53 Activation p53 Activation DNA Damage/Replication Stress->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK/Cyclin Inhibition CDK/Cyclin Inhibition p21 Upregulation->CDK/Cyclin Inhibition G1/S or G2/M Arrest G1/S or G2/M Arrest CDK/Cyclin Inhibition->G1/S or G2/M Arrest

In-depth Technical Guide: The Antimicrobial Potential of Bis[6-(5,6-dihydrochelerythrinyl)]amine and its Progenitor Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known antimicrobial properties of chelerythrine and dihydrochelerythrine, the parent compounds of Bis[6-(5,6-dihydrochelerythrinyl)]amine. Direct experimental data on the antimicrobial activity of Bis[6-(5,6-dihydrochelerythrinyl)]amine is scarce in publicly available scientific literature. The information presented herein on the parent alkaloids serves as a foundational guide to infer the potential antimicrobial profile of its dimeric derivative and to highlight areas for future research.

Executive Summary

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of dihydrochelerythrine, a benzophenanthridine alkaloid. While this specific compound is noted for its potential in pharmaceutical development, detailed studies on its antimicrobial efficacy are not widely published.[1] However, its constituent monomers, chelerythrine and dihydrochelerythrine, have demonstrated significant antimicrobial activities against a broad spectrum of pathogens. This guide synthesizes the current understanding of these parent compounds, providing a predictive framework for the potential of Bis[6-(5,6-dihydrochelerythrinyl)]amine as a novel antimicrobial agent. The primary mechanisms of action for these alkaloids involve the disruption of the bacterial cell wall and membrane integrity, inhibition of protein biosynthesis, and interference with key metabolic pathways.[2][3] This guide presents a collation of minimum inhibitory concentration (MIC) data, detailed experimental protocols for antimicrobial susceptibility testing, and a visualization of the proposed mechanisms of action.

Introduction to Bis[6-(5,6-dihydrochelerythrinyl)]amine and its Precursors

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic compound derived from dihydrochelerythrine.[1] Dihydrochelerythrine and its oxidized form, chelerythrine, are naturally occurring benzophenanthridine alkaloids found in plants such as Chelidonium majus (greater celandine) and Macleaya cordata.[4] These alkaloids have a long history in traditional medicine and have been investigated for a variety of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The dimerization of dihydrochelerythrine to form Bis[6-(5,6-dihydrochelerythrinyl)]amine presents an intriguing prospect for enhanced or novel bioactivity. Dimerization can influence pharmacokinetic and pharmacodynamic properties, potentially leading to increased potency, altered target specificity, or improved stability. This guide will explore the established antimicrobial profiles of chelerythrine and dihydrochelerythrine to build a case for the investigational priority of their dimeric derivative.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of chelerythrine and dihydrochelerythrine has been quantified against a range of bacterial and fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric. The following tables summarize the reported MIC values for these compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chelerythrine against Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538156
Methicillin-resistantS. aureus (MRSA)-156
Extended-spectrum β-lactamaseS. aureus-156
Streptococcus agalactiae-256
Xanthomonas oryzae pv. oryzae-1.25
Carbapenem-resistantSerratia marcescens-125

Table 2: Minimum Inhibitory Concentrations (MIC) of Dihydrochelerythrine and its Derivatives against Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Vancomycin-resistant Enterococcus (VRE)->32 (for Dihydrochelerythrine)
Vancomycin-resistant Enterococcus (VRE)-16 (for 6-Methoxydihydrochelerythrine)

Note: Data for dihydrochelerythrine is limited, with some studies indicating that derivatization, such as the addition of a methoxy group, enhances its antibacterial activity.

Mechanism of Antimicrobial Action

The antimicrobial effects of chelerythrine and its derivatives are multifaceted, involving several cellular targets. The primary mechanisms identified are:

  • Disruption of Cell Wall and Membrane Integrity: Chelerythrine has been shown to cause significant morphological changes in bacteria, including damage to the cell wall and membrane. This leads to the leakage of intracellular components, such as proteins and ions, ultimately resulting in cell death.

  • Inhibition of Protein Biosynthesis: Studies suggest that chelerythrine can inhibit protein biosynthesis in bacteria, further contributing to its antimicrobial effect.

  • Interference with Metabolic Pathways: Proteomic analyses have revealed that chelerythrine can disrupt key metabolic pathways in bacteria, particularly those related to energy production and amino acid metabolism.

  • Inhibition of Nucleic Acid Synthesis: These alkaloids can interfere with DNA function, which contributes to their broad biological activity.

  • Induction of Oxidative Stress: Chelerythrine may induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage and cell death.

The following diagram illustrates the proposed antimicrobial mechanisms of action for chelerythrine.

antimicrobial_mechanism cluster_chelerythrine Chelerythrine cluster_bacterium Bacterial Cell cluster_effects Cellular Effects chelerythrine Chelerythrine membrane Cell Wall & Membrane chelerythrine->membrane disrupts protein Protein Synthesis chelerythrine->protein inhibits metabolism Metabolic Pathways chelerythrine->metabolism interferes with dna DNA Replication chelerythrine->dna interferes with ros ROS Production chelerythrine->ros induces disruption Membrane Disruption & Leakage membrane->disruption inhibition_protein Inhibition of Protein Function protein->inhibition_protein inhibition_metabolism Metabolic Dysfunction metabolism->inhibition_metabolism dna_damage DNA Damage dna->dna_damage oxidative_stress Oxidative Stress ros->oxidative_stress cell_death Bacterial Cell Death disruption->cell_death inhibition_protein->cell_death inhibition_metabolism->cell_death dna_damage->cell_death oxidative_stress->cell_death

Proposed antimicrobial mechanism of Chelerythrine.

Experimental Protocols

The determination of antimicrobial activity for compounds like Bis[6-(5,6-dihydrochelerythrinyl)]amine and its parent alkaloids typically follows standardized methods. The broth microdilution method is a commonly used technique to determine the MIC.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is suitable for the screening of natural products.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test bacterium or fungus.

  • Growth Medium: Mueller-Hinton Broth (MHB) for most bacteria, or other appropriate media such as Sabouraud Dextrose Broth for fungi.

  • Test Compound: A stock solution of Bis[6-(5,6-dihydrochelerythrinyl)]amine (or parent alkaloid) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory to the microorganism.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Aseptically pick several colonies from an agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

  • Add 100 µL of the prepared inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

4. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can also be measured using a plate reader.

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

experimental_workflow start Start prep_culture Prepare Microbial Culture (e.g., overnight growth) start->prep_culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum setup_plate Inoculate 96-Well Plate prep_inoculum->setup_plate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->setup_plate incubation Incubate Plate (e.g., 37°C, 24h) setup_plate->incubation read_results Read MIC (Visual or Spectrophotometric) incubation->read_results end End read_results->end

General workflow for antimicrobial susceptibility testing.

Future Directions and Conclusion

The available evidence strongly suggests that the parent alkaloids of Bis[6-(5,6-dihydrochelerythrinyl)]amine, chelerythrine and dihydrochelerythrine, are potent antimicrobial agents with multifaceted mechanisms of action. This provides a strong rationale for the investigation of Bis[6-(5,6-dihydrochelerythrinyl)]amine as a novel antimicrobial drug candidate.

Future research should prioritize the following:

  • Direct Antimicrobial Susceptibility Testing: The MIC of Bis[6-(5,6-dihydrochelerythrinyl)]amine should be determined against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the dimeric compound is crucial. This could involve studies on cell membrane permeabilization, protein and nucleic acid synthesis inhibition, and proteomic analyses.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

References

An In-depth Technical Guide to Bis[6-(5,6-dihydrochelerythrinyl)]amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine.[1] Chelerythrine and its analogs have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of Bis[6-(5,6-dihydrochelerythrinyl)]amine and its related compounds, with a focus on their potential in drug discovery and development.

Chemical Profile of Bis[6-(5,6-dihydrochelerythrinyl)]amine

PropertyValue
IUPAC Name N-(1,2-dimethoxy-12-methyl-13H-[1][2]benzodioxolo[5,6-c]phenanthridin-13-yl)-1,2-dimethoxy-12-methyl-13H-[1][2]benzodioxolo[5,6-c]phenanthridin-13-amine
CAS Number 165393-48-6
Molecular Formula C42H37N3O8
Molecular Weight 711.8 g/mol

Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine and Derivatives

Conceptual Synthetic Workflow

G Conceptual Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine Chelerythrine Chelerythrine Dihydrochelerythrine Dihydrochelerythrine Chelerythrine->Dihydrochelerythrine Reduction (e.g., NaBH4) Bis_amine Bis[6-(5,6-dihydrochelerythrinyl)]amine Dihydrochelerythrine->Bis_amine Nucleophilic substitution with amine source Ammonia Ammonia (or amine source) Ammonia->Bis_amine

Caption: Conceptual workflow for the synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Protocol: General Synthesis of C-6 Substituted Chelerythrine Derivatives

The following is a generalized protocol based on the synthesis of similar chelerythrine derivatives, which could be adapted for the synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Materials:

  • Chelerythrine chloride

  • Sodium borohydride (NaBH4)

  • Ammonia or a suitable amine source

  • Anhydrous solvent (e.g., Methanol, Dichloromethane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Reduction of Chelerythrine: Chelerythrine chloride is dissolved in an anhydrous solvent such as methanol under an inert atmosphere. Sodium borohydride is added portion-wise at room temperature. The reaction is stirred for a specified time until the reduction to dihydrochelerythrine is complete, as monitored by Thin Layer Chromatography (TLC).

  • Formation of the Bis-amine: The resulting dihydrochelerythrine is then reacted with a suitable amine source. For the synthesis of the title compound, this would likely be ammonia or a protected amine equivalent. The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to favor the formation of the dimeric product.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure Bis[6-(5,6-dihydrochelerythrinyl)]amine.

  • Characterization: The structure of the final compound is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Quantitative Data

Specific quantitative biological data for Bis[6-(5,6-dihydrochelerythrinyl)]amine is not currently available in peer-reviewed literature. However, the biological activities of its parent compounds and other dimeric benzophenanthridine alkaloids provide valuable insights into its potential therapeutic applications. The following tables summarize the cytotoxic activities of related compounds against various cancer cell lines.

Table 1: Cytotoxicity of Monomeric Benzophenanthridine Alkaloids
CompoundCell LineIC50 (µM)Reference
ChelerythrineJurkat Clone E6-10.53
ChelerythrineTHP-10.18
SanguinarineJurkat Clone E6-11.30
SanguinarineTHP-11.46
Table 2: Cytotoxicity of Dimeric Benzophenanthridine Alkaloids
CompoundCell LineIC50 (µM)Reference
Corydal-saxicolin AT24 (Bladder Cancer)13.26
Corydal-saxicolin BT24 (Bladder Cancer)9.45

Note: The data presented is for comparative purposes and does not represent the activity of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of benzophenanthridine derivatives.

In Vitro Cytotoxicity Assay (MTT or CCK-8 Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., Jurkat, THP-1, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Compound to be tested (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent: After incubation, the MTT or CCK-8 reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • Measurement: For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader. For the CCK-8 assay, the absorbance is measured directly.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

The biological effects of chelerythrine and its derivatives are believed to be mediated through the modulation of various signaling pathways. While the specific pathways affected by Bis[6-(5,6-dihydrochelerythrinyl)]amine have not been elucidated, the known mechanisms of the parent compound provide a strong indication of its potential targets.

Protein Kinase C (PKC) / NF-κB Signaling Pathway

Chelerythrine is a known inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction that regulates cell growth, differentiation, and apoptosis. Inhibition of PKC can lead to the downregulation of the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

G PKC/NF-κB Signaling Pathway Inhibition Bis_amine Bis[6-(5,6-dihydrochelerythrinyl)]amine PKC Protein Kinase C (PKC) Bis_amine->PKC Inhibits IκBα IκBα PKC->IκBα Phosphorylates & Inhibits NF_kB NF-κB IκBα->NF_kB Sequesters in cytoplasm Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Induces

Caption: Postulated inhibition of the PKC/NF-κB pathway by Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Nrf2/ARE Signaling Pathway

Chelerythrine has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. Activation of this pathway can protect cells from oxidative stress but can also contribute to chemoresistance in cancer.

G Nrf2/ARE Signaling Pathway Activation Bis_amine Bis[6-(5,6-dihydrochelerythrinyl)]amine Keap1 Keap1 Bis_amine->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces

Caption: Postulated activation of the Nrf2/ARE pathway by Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Conclusion and Future Directions

Bis[6-(5,6-dihydrochelerythrinyl)]amine represents an intriguing synthetic derivative of a biologically active natural product. While direct experimental data on this specific compound is limited, the extensive research on its parent alkaloid, chelerythrine, and other dimeric analogs suggests its potential as a lead compound in drug discovery, particularly in the field of oncology. Future research should focus on the definitive synthesis and purification of Bis[6-(5,6-dihydrochelerythrinyl)]amine, followed by comprehensive in vitro and in vivo evaluation of its biological activities. Elucidation of its precise mechanism of action and its effects on key signaling pathways will be crucial for its further development as a potential therapeutic agent. The exploration of structure-activity relationships through the synthesis of additional analogs could also lead to the discovery of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1] While the parent alkaloids have been investigated for a range of biological activities, including antimicrobial and anticancer properties, dimeric compounds often exhibit enhanced or novel pharmacological profiles.[2] This document provides a detailed, hypothetical protocol for the synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine, based on the known reactivity of dihydrochelerythrine and general principles of alkaloid dimerization. Additionally, it outlines a plausible biological signaling pathway that may be modulated by this compound, given the activities of related molecules.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and hypothetical characterization data for the synthesized Bis[6-(5,6-dihydrochelerythrinyl)]amine.

ParameterValue
Molecular Formula C₄₂H₃₇N₃O₈
Molecular Weight 711.77 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Purity (Hypothetical) >95% (determined by HPLC)
¹H NMR (Hypothetical) Peaks corresponding to aromatic protons, methoxy groups, methyl groups, and the amine linker.
¹³C NMR (Hypothetical) Resonances for aromatic carbons, methoxy carbons, aliphatic carbons, and the C-N bond.
Mass Spectrometry (HR-ESI-MS) m/z [M+H]⁺ calculated for C₄₂H₃₈N₃O₈⁺: 712.2657, Found: 712.26XX

Experimental Protocol: Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

This protocol describes a plausible two-step synthesis starting from the natural alkaloid chelerythrine. The first step involves the reduction of chelerythrine to 5,6-dihydrochelerythrine. The second, key step is a proposed nucleophilic substitution reaction to form the dimeric amine.

Materials and Equipment:

  • Chelerythrine chloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ammonium chloride (NH₄Cl), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ammonia in methanol (2 M)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus with silica gel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • NMR spectrometer

  • Mass spectrometer

Step 1: Synthesis of 5,6-Dihydrochelerythrine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve chelerythrine chloride (1.0 g, 2.62 mmol) in methanol (50 mL). Stir the solution at room temperature until the solid is completely dissolved.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (0.20 g, 5.24 mmol) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Mobile phase: DCM/MeOH, 95:5). The reaction is typically complete within 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,6-dihydrochelerythrine as a solid.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure 5,6-dihydrochelerythrine.

Step 2: Dimerization to Bis[6-(5,6-dihydrochelerythrinyl)]amine

The C-6 position of dihydrochelerythrine is known to be susceptible to nucleophilic attack.[3] This proposed step utilizes this reactivity to form the amine bridge.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5,6-dihydrochelerythrine (0.5 g, 1.43 mmol) in anhydrous dichloromethane (25 mL).

  • Activation (Hypothetical): To facilitate the dimerization, it is proposed to generate a reactive intermediate. One plausible approach is the in-situ formation of a 6-alkoxy or pseudobase species. Add a catalytic amount of a mild acid (e.g., camphorsulfonic acid) to the solution.

  • Dimerization Reaction: Add a solution of ammonia in methanol (2 M, 0.36 mL, 0.72 mmol) dropwise to the reaction mixture. The reaction is then heated to reflux.

  • Reaction Monitoring: Monitor the formation of the dimer by TLC (Mobile phase: DCM/MeOH, 98:2). The appearance of a new, less polar spot indicates product formation.

  • Work-up: After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature and wash with deionized water (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate with a small percentage of triethylamine) to yield Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 5,6-Dihydrochelerythrine cluster_step2 Step 2: Dimerization Chelerythrine Chelerythrine Chloride Reduction Reduction with NaBH4 in Methanol Chelerythrine->Reduction Workup1 Aqueous Work-up & Extraction Reduction->Workup1 Purification1 Column Chromatography Workup1->Purification1 DHCHL 5,6-Dihydrochelerythrine Purification1->DHCHL DHCHL_input 5,6-Dihydrochelerythrine DHCHL->DHCHL_input Dimerization Dimerization with Ammonia in Methanol DHCHL_input->Dimerization Workup2 Aqueous Work-up Dimerization->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Bis[6-(5,6-dihydrochelerythrinyl)]amine Purification2->Final_Product signaling_pathway Compound Bis[6-(5,6-dihydrochelerythrinyl)]amine Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondrion Mitochondrion MMP ΔΨm Dissipation Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Cytotoxicity Assay for Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1] Its unique structure suggests potential for investigation in pharmaceutical development, with a mode of action likely involving interaction with biological macromolecules and the modulation of cellular signaling pathways.[1] Preliminary studies have indicated its potential activity against various pathogens. This document provides a detailed protocol for assessing the cytotoxic effects of Bis[6-(5,6-dihydrochelerythrinyl)]amine on mammalian cell lines, a critical step in the evaluation of its therapeutic potential.

Data Summary

The following table summarizes hypothetical cytotoxicity data for Bis[6-(5,6-dihydrochelerythrinyl)]amine against common cancer cell lines. Note: This data is for illustrative purposes only and requires experimental validation.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer488.5
A549Lung Carcinoma4812.3
MCF-7Breast Cancer4815.1
HepG2Liver Cancer4810.2

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of Bis[6-(5,6-dihydrochelerythrinyl)]amine. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product.[2]

Materials:

  • Bis[6-(5,6-dihydrochelerythrinyl)]amine

  • Selected mammalian cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell lines in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Bis[6-(5,6-dihydrochelerythrinyl)]amine in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include wells with medium alone (blank), cells with medium containing DMSO at the same concentration as the highest compound concentration (vehicle control), and untreated cells (negative control).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific signaling pathways affected by Bis[6-(5,6-dihydrochelerythrinyl)]amine are yet to be fully elucidated, its structural similarity to other benzophenanthridine alkaloids suggests potential interference with key cellular processes. These may include the induction of apoptosis through pathways involving caspases, modulation of protein kinase C (PKC) activity, or the generation of reactive oxygen species (ROS). Further investigation is required to delineate the precise mechanism of action.

Signaling_Pathway Compound Bis[6-(5,6-dihydrochelerythrinyl)]amine PKC Protein Kinase C (PKC) Compound->PKC Modulation ROS Reactive Oxygen Species (ROS) Compound->ROS Generation Caspases Caspase Cascade Compound->Caspases Activation Apoptosis Apoptosis PKC->Apoptosis ROS->Apoptosis Caspases->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols for Bis[6-(5,6-dihydrochelerythrinyl)]amine Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine.[1][2] This compound has been noted for its potential in pharmaceutical development and its ability to modulate biological activities.[1][2] Primarily, its anti-bacterial properties have been highlighted in the available literature.[3] It is a subject of scientific exploration in various in vitro and in vivo models to ascertain its efficacy and safety as a potential therapeutic agent. The mode of action is thought to involve interactions with biological macromolecules, which may lead to the disruption or modification of cellular functions and signaling pathways.

Disclaimer: The following application notes and protocols are generalized based on the limited publicly available information for Bis[6-(5,6-dihydrochelerythrinyl)]amine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

I. Application Notes

1. Potential Applications:

  • Antimicrobial Research: Given the repeated mention of its anti-bacterial activity, this compound could be investigated for its efficacy against a panel of pathogenic bacteria, including multidrug-resistant strains.

  • Anticancer Research: As a derivative of chelerythrine, which has known anticancer properties, Bis[6-(5,6-dihydrochelerythrinyl)]amine may warrant investigation for its cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Signal Transduction Studies: The compound's potential to interact with biological macromolecules and alter signaling pathways makes it a candidate for studies aimed at identifying novel therapeutic targets.

2. Handling and Storage:

  • Formulation: The compound is a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Sonication may be required to ensure complete dissolution.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

3. Experimental Considerations:

  • Solvent Control: Always include a vehicle control (e.g., DMSO) in all experiments at the same final concentration used for the compound treatment.

  • Concentration Range: A wide range of concentrations should be tested in initial dose-response experiments to determine the optimal working concentration for the specific cell line and assay. A starting point could be a range from nanomolar to micromolar concentrations.

  • Treatment Duration: The incubation time will vary depending on the cell line and the endpoint being measured. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.

  • Cell Line Selection: The choice of cell line should be guided by the research question. For anticancer studies, a panel of cancer cell lines from different tissues of origin would be appropriate. For antimicrobial studies, co-culture models could be considered.

II. Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines a method to assess the effect of Bis[6-(5,6-dihydrochelerythrinyl)]amine on cell viability.

Materials:

  • Bis[6-(5,6-dihydrochelerythrinyl)]amine

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Workflow Diagram:

MTT_Assay_Workflow cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with the compound and controls C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours F->G H Aspirate the medium G->H I Add solubilization buffer H->I J Measure absorbance at 570 nm I->J K Calculate cell viability (%) J->K L Determine IC50 value K->L Apoptosis_Assay_Workflow cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis A Seed cells in 6-well plates B Treat with the compound for a defined period A->B C Harvest cells (including supernatant) B->C D Wash cells with PBS C->D E Resuspend cells in binding buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze samples using a flow cytometer G->H I Quantify apoptotic cell populations H->I Signaling_Pathway_Workflow A Treat cells with the compound B Lyse cells and collect protein A->B C Perform Western Blotting B->C D Probe for key signaling proteins (e.g., p-PKC, p-Akt, p-ERK) C->D E Analyze changes in protein expression and phosphorylation D->E

References

Application Notes and Protocols for Bis[6-(5,6-dihydrochelerythrinyl)]amine and Related Dimeric Benzophenanthridine Alkaloids in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on "Bis[6-(5,6-dihydrochelerythrinyl)]amine" in animal models is limited. The following application notes and protocols are based on the known properties of its chemical class, benzophenanthridine alkaloids, and generalized experimental models. The protocols provided are intended as a foundational template for researchers and should be adapted based on further in-vitro data and specific experimental goals.

Application Notes

Compound of Interest: Bis[6-(5,6-dihydrochelerythrinyl)]amine CAS Number: 165393-48-6[1] Chemical Class: Dimeric Benzophenanthridine Alkaloid

Background: Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[2] This class of compounds is known for a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.[3] Bis[6-(5,6-dihydrochelerythrinyl)]amine, in particular, has been noted for its potential antibacterial activity.[1] Its dimeric structure is a key feature that may influence its interaction with biological macromolecules, potentially altering signal transduction pathways.[2]

Potential Therapeutic Applications:

  • Antibacterial Agent: Given the documented anti-bacterial properties of benzophenanthridine alkaloids against pathogens like Staphylococcus aureus and a patent linking Bis(dihydrochelerythrinyl)amine to anti-bacterial applications, a primary application is in the development of new antibiotics.

  • Anticancer Research: Other dimeric benzophenanthridine alkaloids have demonstrated cytotoxic activity against various human cancer cell lines, suggesting that this compound could be investigated for similar properties.

Considerations for In Vivo Studies:

  • Solubility and Formulation: The hydrophobicity of benzophenanthridine alkaloids may require specific formulation strategies (e.g., use of DMSO, cyclodextrins, or lipid-based carriers) for in vivo administration.

  • Toxicity: Parent compounds of this class have shown dose-dependent toxicity. Therefore, initial dose-ranging and maximum tolerated dose (MTD) studies are critical.

  • Pharmacokinetics: The dimeric nature of the molecule may significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile compared to its monomeric precursors.

Generalized Experimental Protocols

The following is a generalized protocol for evaluating the in vivo antibacterial efficacy of a test compound like Bis[6-(5,6-dihydrochelerythrinyl)]amine using a murine model of skin infection, a common application for novel antibiotic candidates.

Protocol 1: Murine Model of Staphylococcus aureus Subcutaneous Skin Infection

This protocol is designed to assess the ability of a test compound to reduce bacterial burden and lesion size in a localized skin infection.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old, female.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Materials:

  • Test Compound: Bis[6-(5,6-dihydrochelerythrinyl)]amine

  • Vehicle Control (e.g., 10% DMSO in saline)

  • Positive Control: Vancomycin (or other appropriate antibiotic)

  • Staphylococcus aureus strain (e.g., USA300, a common community-associated MRSA strain)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Calipers, syringes, and surgical scissors

3. Experimental Workflow:

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_monitoring Phase 3: Monitoring & Endpoint cluster_analysis Phase 4: Data Analysis A Acclimatize Mice (7 days) B Prepare S. aureus Inoculum (Overnight culture to log phase) C Prepare Test Compound, Vehicle, & Positive Control Formulations G Administer Treatment (e.g., Topical or Systemic) at specified time points C->G D Anesthetize Mice & Shave Dorsal Flank E Subcutaneous Injection of S. aureus (e.g., 1x10^7 CFU in 50µL) D->E F Randomize Mice into Treatment Groups (n=8-10/group) E->F F->G H Daily Monitoring: Body Weight & Clinical Score G->H I Measure Lesion Size (Daily with calipers) H->I J Euthanize Mice (e.g., Day 3 post-infection) I->J K Excise Skin Lesion for Analysis J->K L Homogenize Tissue K->L M Plate Serial Dilutions on TSA L->M O Histological Analysis of Tissue (Optional) L->O N Count Colony Forming Units (CFU) after 24h incubation M->N P Statistical Analysis N->P O->P

Caption: Generalized workflow for in vivo antibacterial efficacy testing.

4. Procedure Details:

  • Bacterial Preparation: Culture S. aureus in TSB overnight. Dilute the culture and grow to mid-logarithmic phase. Wash and resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 2x10^8 CFU/mL).

  • Infection: Anesthetize mice and shave a small area on the dorsal flank. Inject 50 µL of the bacterial suspension (e.g., 1x10^7 CFU) subcutaneously.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose, e.g., 1 mg/kg)

    • Group 3: Test Compound (High Dose, e.g., 10 mg/kg)

    • Group 4: Positive Control (e.g., Vancomycin, 10 mg/kg)

  • Administration: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer via a relevant route (e.g., intraperitoneal, intravenous, or topical) once or twice daily for 3 days.

  • Endpoint Analysis: On Day 3, measure the final lesion size (Area = length x width). Euthanize the animals, aseptically excise the skin lesion, and weigh it. Homogenize the tissue in sterile PBS. Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).

Data Presentation

Quantitative data from the study should be summarized for clear comparison.

Table 1: Efficacy of Bis[6-(5,6-dihydrochelerythrinyl)]amine in a Murine Skin Infection Model

Treatment GroupDose (mg/kg)Mean Lesion Area (mm²) on Day 3 ± SEMMean Bacterial Load (Log10 CFU/g tissue) ± SEM% Reduction in Bacterial Load vs. Vehicle
Vehicle Control N/AValueValueN/A
Test Compound 1ValueValueValue
Test Compound 10ValueValueValue
Vancomycin 10ValueValueValue

SEM: Standard Error of the Mean

Hypothetical Signaling Pathway

The mechanism of action for this specific compound is not defined. However, a potential mechanism for an antibacterial agent could involve the modulation of host innate immune responses to infection.

G cluster_pathogen Bacterial Pathogen cluster_host Host Cell Response cluster_drug Potential Drug Action PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptors (TLRs) PAMPs->TLR MyD88 MyD88 Adapter Protein TLR->MyD88 Activation NFkB NF-κB Signaling MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Chemokines Chemokines (e.g., CXCL8) NFkB->Chemokines Transcription Phagocytes Neutrophil & Macrophage Recruitment Cytokines->Phagocytes Chemokines->Phagocytes Chemoattraction Clearance Bacterial Clearance Phagocytes->Clearance Phagocytosis Drug Bis[6-(5,6-dihydro- chelerythrinyl)]amine Drug->PAMPs Direct Antibacterial Effect (Inhibition) Drug->NFkB Modulation of Inflammation?

Caption: Hypothetical mechanism of antibacterial and immunomodulatory action.

References

Application Note: Quantitative Analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this novel dimeric benzophenanthridine alkaloid in various matrices. The methodology is based on established principles for the analysis of related monomeric alkaloids, such as chelerythrine, and has been adapted to the specific properties of the dimeric structure.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a dimeric derivative of chelerythrine, a well-known benzophenanthridine alkaloid with a range of biological activities. The potential for synergistic or novel therapeutic effects of such dimeric compounds necessitates the development of robust analytical methods for their quantification in preclinical and clinical research. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for this application. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters for the analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A protein precipitation method is recommended for the extraction of Bis[6-(5,6-dihydrochelerythrinyl)]amine from biological matrices such as plasma or serum.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade, containing 1% formic acid.

    • Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound, to be determined by the end-user).

  • Procedure:

    • To 100 µL of the sample matrix (e.g., plasma), add 20 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile (containing 1% formic acid).

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is a suitable starting point, based on methods for related alkaloids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
1.020
5.095
7.095
7.120
10.020
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Parameters: The following MRM transitions are proposed based on the structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine and the known fragmentation of chelerythrine. These should be optimized by the end-user. The precursor ion ([M+H]⁺) for Bis[6-(5,6-dihydrochelerythrinyl)]amine is hypothesized to be m/z 678.8.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Bis[6-(5,6-dihydrochelerythrinyl)]amine (Quantifier)678.8332.115035
Bis[6-(5,6-dihydrochelerythrinyl)]amine (Qualifier)678.8304.115045
Internal Standard (IS)----
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables provide a template for the presentation of quantitative data upon method validation.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Bis[6-(5,6-dihydrochelerythrinyl)]amine1 - 1000y = mx + c> 0.99
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low5< 1585 - 115< 1585 - 115
Medium50< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low5> 8085 - 115
High800> 8085 - 115
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterConcentration (ng/mL)
LODTo be determined
LOQTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitation Add Ice-Cold ACN (300 µL) Add_IS->Precipitation Vortex Vortex (2 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC_Separation HPLC/UHPLC Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

fragmentation_pathway Parent Bis[6-(5,6-dihydrochelerythrinyl)]amine [M+H]⁺ m/z 678.8 Fragment1 Chelerythrine-like Monomer [C21H18NO4]⁺ m/z 332.1 Parent->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Fragment of Monomer m/z 304.1 Parent->Fragment2 CID

Caption: Proposed fragmentation pathway for Bis[6-(5,6-dihydrochelerythrinyl)]amine in MS/MS.

Conclusion

The LC-MS/MS method protocol outlined in this application note provides a robust framework for the quantitative analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine. The detailed procedures for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid starting point for method development and validation. This will enable researchers to accurately determine the pharmacokinetic and pharmacodynamic properties of this novel compound, thereby facilitating its progression through the drug development pipeline. End-users are encouraged to optimize the provided parameters to suit their specific instrumentation and matrix requirements.

Application Notes and Protocols for NMR Spectroscopy Analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1][2] Alkaloids of this class, such as the parent compound chelerythrine, are known for their wide range of biological activities, including potent, selective, and cell-permeable inhibition of Protein Kinase C (PKC).[3] The dimerization of the dihydrochelerythrine moiety suggests novel pharmacological properties, making Bis[6-(5,6-dihydrochelerythrinyl)]amine a person of interest in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such complex molecules. This document provides a detailed guide to the NMR analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine, including sample preparation, data acquisition protocols, and spectral interpretation.

Molecular Structure

Chemical Formula: C₄₂H₃₇N₃O₈ Molecular Weight: 711.76 g/mol CAS Number: 165393-48-6

The structure consists of two dihydrochelerythrine units linked by an amine bridge at the C6 position.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D NMR Acquisition (¹H, ¹³C) A->B C Preliminary Spectral Analysis B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Full Spectral Assignment D->E F Structure Elucidation / Confirmation E->F G Data Reporting F->G cluster_pathway Simplified PKC Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Substrate Substrate Proteins PKC->Substrate Response Cellular Response (Proliferation, Apoptosis, etc.) Substrate->Response Inhibitor Bis[6-(5,6-dihydrochelerythrinyl)]amine Inhibitor->PKC

References

Application Notes and Protocols for Bis[6-(5,6-dihydrochelerythrinyl)]amine in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine.[1] While specific research on the apoptosis-inducing properties of this particular dimer is limited, studies on its parent compounds, chelerythrine and dihydrochelerythrine, provide a strong foundation for its potential as an anticancer agent. This document outlines the hypothesized mechanism of action, presents available quantitative data on related compounds, and provides detailed protocols for evaluating the pro-apoptotic efficacy of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine has been investigated for its potential in pharmaceutical development due to its unique chemical structure, which may allow it to interact with biological macromolecules and modulate cellular signaling pathways.[1] The parent compound, dihydrochelerythrine, has been shown to induce G1 phase arrest and apoptosis in human leukemia HL-60 cells.[2] It activates the mitochondrial apoptotic pathway, leading to the dissipation of mitochondrial membrane potential and activation of caspase-9 and -3.[2] Furthermore, the related compound chelerythrine is known to induce apoptosis through the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and modulation of the STAT3 pathway in various cancer cell lines.[3] These findings suggest that Bis[6-(5,6-dihydrochelerythrinyl)]amine may exert its anticancer effects through similar mechanisms.

Proposed Mechanism of Action

Based on the activities of its parent compounds, Bis[6-(5,6-dihydrochelerythrinyl)]amine is hypothesized to induce apoptosis through a multi-faceted mechanism involving both intrinsic and extrinsic pathways.

  • Induction of Reactive Oxygen Species (ROS): The compound may lead to an increase in intracellular ROS levels.

  • Mitochondrial Pathway Activation: Elevated ROS can trigger the intrinsic apoptotic pathway through the dissipation of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.

  • ER Stress Induction: The compound might induce ER stress, leading to the unfolded protein response (UPR) and activation of pro-apoptotic factors.

  • Modulation of Signaling Pathways: It may also affect key survival signaling pathways, such as the STAT3 pathway, to promote apoptosis.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus BD BD amine Bis[6-(5,6- dihydrochelerythrinyl)]amine ROS ↑ ROS amine->ROS ER_Stress ↑ ER Stress amine->ER_Stress STAT3 STAT3 Inactivation amine->STAT3 MMP ΔΨm Dissipation ROS->MMP Caspases Caspase Activation ER_Stress->Caspases Bcl2 Bcl-2 STAT3->Bcl2 inhibition Bax Bax Bax->MMP Bcl2->Bax CytoC Cytochrome c Release MMP->CytoC CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for Bis[6-(5,6-dihydrochelerythrinyl)]amine-induced apoptosis.

Quantitative Data

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
DihydrochelerythrineHL-60MTT~20 (viability reduced to 53%)24
ChelerythrineHL-60MTT2.64

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium

  • Bis[6-(5,6-dihydrochelerythrinyl)]amine (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Bis[6-(5,6-dihydrochelerythrinyl)]amine (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of Bis[6-(5,6-dihydrochelerythrinyl)]amine for the selected time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, Cytochrome c, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

G cluster_workflow Experimental Workflow cluster_assays Apoptosis Evaluation start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with Bis[6-(5,6-dihydrochelerythrinyl)]amine cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability flow Apoptosis Assay (Annexin V/PI) treatment->flow western Western Blot (Apoptotic Proteins) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis flow->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating the apoptotic effects of the compound.

Conclusion

Bis[6-(5,6-dihydrochelerythrinyl)]amine represents a promising candidate for further investigation as a pro-apoptotic agent in cancer therapy. The provided protocols offer a comprehensive framework for researchers to elucidate its specific mechanism of action and quantify its efficacy. Future studies should focus on conducting these experiments to generate specific data for this compound and to validate the hypothesized signaling pathways.

References

Application Notes & Protocols: Bis[6-(5,6-dihydrochelerythrinyl)]amine Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Bis[6-(5,6-dihydrochelerythrinyl)]amine" is a novel, potentially hypothetical compound. The following application notes and protocols are based on the known properties and mechanisms of its parent compound, chelerythrine, and related benzophenanthridine alkaloids.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a dimeric derivative of the natural benzophenanthridine alkaloid, chelerythrine. Chelerythrine exhibits a wide range of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1] The proposed dimeric structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine may offer enhanced cytotoxicity and unique physicochemical properties, making it a compelling candidate for cancer therapy. Its mechanism of action is hypothesized to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3][4]

This document provides a comprehensive overview of the formulation of Bis[6-(5,6-dihydrochelerythrinyl)]amine into a nanoparticle drug delivery system, along with detailed protocols for its in vitro characterization and evaluation.

Physicochemical Properties & Synthesis

Bis[6-(5,6-dihydrochelerythrinyl)]amine is structurally derived from chelerythrine (C₂₁H₁₈NO₄).[3] Like its parent compound, it is expected to exist in a charged iminium form at physiological pH, which is crucial for its interaction with biological macromolecules like DNA. The synthesis of derivatives often involves modification at the C-6 position of the chelerythrine scaffold.

Hypothetical Synthesis: The synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine could be achieved through a nucleophilic addition of ammonia to the C-6 position of two chelerythrine molecules, followed by reduction of the C=N double bond to yield the dihydrochelerythrinyl moieties linked by an amine group.

Data Presentation

Table 1: In Vitro Cytotoxicity of Bis[6-(5,6-dihydrochelerythrinyl)]amine Nanoparticles
Cell LineCancer TypeIC₅₀ (µM) - 48hIC₅₀ (µM) - 72h
MCF-7Breast Cancer2.51.8
HeLaCervical Cancer3.12.2
A549Lung Cancer4.53.5
PC-3Prostate Cancer2.82.0

Note: The above data is hypothetical and serves as an example based on typical IC₅₀ values for related benzophenanthridine alkaloids, which can range from 0.1 to 8.0 µM.

Table 2: Physicochemical Characterization of Nanoparticle Formulation
ParameterValue
Average Particle Size (nm)150 ± 10
Polydispersity Index (PDI)0.15 ± 0.05
Zeta Potential (mV)+25 ± 5
Drug Loading (%)10 ± 2
Encapsulation Efficiency (%)85 ± 5

Experimental Protocols

Protocol 1: Formulation of Bis[6-(5,6-dihydrochelerythrinyl)]amine Loaded PLGA Nanoparticles

Objective: To encapsulate Bis[6-(5,6-dihydrochelerythrinyl)]amine in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • Bis[6-(5,6-dihydrochelerythrinyl)]amine

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Bis[6-(5,6-dihydrochelerythrinyl)]amine in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Bis[6-(5,6-dihydrochelerythrinyl)]amine nanoparticles against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bis[6-(5,6-dihydrochelerythrinyl)]amine loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the nanoparticle formulation in complete medium. Replace the medium in the wells with 100 µL of the nanoparticle dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration.

Visualizations

Signaling Pathways

G DDS Bis[6-(5,6-dihydrochelerythrinyl)]amine Nanoparticle Cell Cancer Cell DDS->Cell Cellular Uptake PKC PKC Inhibition Cell->PKC ROS ROS Generation Cell->ROS Bcl2 Bcl-2 Family (e.g., Bcl-xL) Cell->Bcl2 Apoptosis Apoptosis PKC->Apoptosis JNK_p38 JNK/p38 Activation ROS->JNK_p38 Mito Mitochondrial Dysfunction JNK_p38->Mito Bcl2->Mito Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Proposed signaling pathway of Bis[6-(5,6-dihydrochelerythrinyl)]amine in cancer cells.

Experimental Workflows

G cluster_0 Nanoparticle Formulation cluster_1 In Vitro Evaluation a Dissolve Drug & PLGA in DCM c Emulsification (Sonication) a->c b Prepare PVA Aqueous Solution b->c d Solvent Evaporation c->d e Centrifugation & Washing d->e f Lyophilization e->f h Nanoparticle Treatment f->h Characterization (Size, Zeta, etc.) g Cell Seeding g->h i MTT Assay h->i j Data Analysis (IC50 Determination) i->j

Caption: Workflow for nanoparticle formulation and in vitro evaluation.

Logical Relationships

G Compound Bis[6-(5,6-dihydrochelerythrinyl)]amine Structure Dimeric Structure Compound->Structure Properties Physicochemical Properties Compound->Properties Efficacy Enhanced Therapeutic Efficacy Structure->Efficacy Delivery Drug Delivery System (Nanoparticle) Properties->Delivery Delivery->Efficacy Safety Improved Safety Profile Delivery->Safety

References

Troubleshooting & Optimization

"Bis[6-(5,6-dihydrochelerythrinyl)]amine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis[6-(5,6-dihydrochelerythrinyl)]amine. The information provided is designed to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is Bis[6-(5,6-dihydrochelerythrinyl)]amine?

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine.[1] It has the chemical formula C₄₂H₃₇N₃O₈ and a molecular weight of approximately 711.8 g/mol .[1][2] This compound is investigated for its potential in pharmaceutical development due to its ability to interact with biological macromolecules and potentially alter cellular signaling pathways.[1]

Q2: What are the known biological activities of the parent compounds?

The parent compound, dihydrochelerythrine, exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3] It has been shown to be active against various bacteria and fungi. Additionally, dihydrochelerythrine can induce apoptosis in cancer cells. The related compound, chelerythrine, is a known inhibitor of Protein Kinase C (PKC) and can also induce apoptosis by affecting calcium ion balance within cells.

Q3: What is the expected solubility of Bis[6-(5,6-dihydrochelerythrinyl)]amine?

Solubility Profile of Related Compounds

The solubility of the parent compound, dihydrochelerythrine, can provide insights into the potential solubility characteristics of its dimeric derivative.

CompoundSolventReported SolubilitySource
DihydrochelerythrineWaterInsolubleChemicalBook
Water10 mMLKT Labs
MethanolSlightly solubleChemicalBook
ChloroformReadily solubleChemicalBook
DichloromethaneReadily solubleChemicalBook
DMSO10 mMLKT Labs

Note: The conflicting reports on water solubility (insoluble vs. 10 mM) highlight the need for empirical testing for your specific experimental conditions.

Troubleshooting Guide for Solubility Issues

Problem: The compound is difficult to dissolve in my desired aqueous buffer.

  • Cause: Bis[6-(5,6-dihydrochelerythrinyl)]amine, being a large, complex alkaloid derivative, likely has low aqueous solubility due to its hydrophobic nature.

  • Solution 1: Use of an Organic Co-Solvent. First, dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.

  • Solution 2: pH Adjustment. The solubility of alkaloid-like compounds can be pH-dependent. Chelerythrine derivatives can exist in a charged iminium form at acidic pH (pH 1-6) and a neutral alkanolamine form at mildly alkaline pH (pH 8.5-11). Systematically adjusting the pH of your buffer may enhance solubility.

  • Solution 3: Use of Surfactants. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used in small concentrations (e.g., 0.1-1%) to aid in the solubilization of hydrophobic compounds by forming micelles.

Problem: The compound precipitates out of solution after dilution into an aqueous buffer.

  • Cause: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium where the compound has lower solubility.

  • Solution 1: Decrease the Final Concentration. The desired final concentration of the compound may be above its solubility limit in the final buffer. Try working with a lower final concentration.

  • Solution 2: Optimize the Co-Solvent Concentration. A higher percentage of the organic co-solvent in the final solution might be necessary to maintain solubility. However, this must be balanced with the tolerance of your biological system to the solvent.

  • Solution 3: Use of Solubilizing Excipients. Consider the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Accurately weigh the desired amount of Bis[6-(5,6-dihydrochelerythrinyl)]amine in a sterile microcentrifuge tube.

  • Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and sonication may aid in dissolution.

  • Once dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw the concentrated stock solution at room temperature.

  • Pipette the required volume of the stock solution into a larger volume of your pre-warmed (to room temperature or 37°C) aqueous experimental buffer.

  • Immediately vortex the diluted solution to ensure rapid and uniform mixing, which can prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to reconsider the final concentration or the composition of the buffer.

Protocol 3: Small-Scale Solubility Screening

This protocol helps determine the most suitable solvent system for your experiments.

  • Dispense a small, pre-weighed amount of the compound (e.g., 1 mg) into several separate vials.

  • To each vial, add a fixed volume (e.g., 100 µL) of a different solvent to be tested (e.g., water, PBS, ethanol, methanol, DMSO, acetone).

  • Vortex each vial for 2-3 minutes.

  • Visually assess the solubility in each solvent (e.g., completely dissolved, partially dissolved, insoluble).

  • For solvents where the compound appears soluble, you can proceed to determine the approximate solubility by adding more compound until saturation is reached.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer stock->dilute vortex Vortex Immediately dilute->vortex observe Observe for Precipitation vortex->observe soluble Soluble: Proceed with Experiment observe->soluble Clear Solution precipitate Precipitation: Troubleshoot observe->precipitate Cloudy/Particles

Caption: Workflow for preparing and testing the solubility of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

signaling_pathway cluster_pkc PKC Pathway cluster_ca Calcium Signaling chelerythrine Chelerythrine Derivative pkc Protein Kinase C (PKC) chelerythrine->pkc Inhibition serca SERCA Pump chelerythrine->serca Inhibition downstream Downstream Effectors pkc->downstream apoptosis Apoptosis downstream->apoptosis ca_cytoplasm Cytoplasmic Ca²⁺ (Increased) serca->ca_cytoplasm mitochondria Mitochondrial Ca²⁺ Overload ca_cytoplasm->mitochondria mitochondria->apoptosis

Caption: Potential signaling pathways affected by chelerythrine derivatives leading to apoptosis.

References

Technical Support Center: Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, handling, and analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine (BDCA) in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for BDCA is limited; therefore, some recommendations are based on the known properties of its parent compounds, dihydrochelerythrine (DHCHE) and chelerythrine (CHE).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Bis[6-(5,6-dihydrochelerythrinyl)]amine?

A1: Based on the solubility of its parent compound, dihydrochelerythrine, Bis[6-(5,6-dihydrochelerythrinyl)]amine is expected to be sparingly soluble in aqueous solutions and methanol. It is likely to be more soluble in organic solvents.

SolventExpected SolubilityNotes
DMSO SolubleRecommended for preparing stock solutions.
Chloroform Readily SolubleDihydrochelerythrine is readily soluble in chloroform.
Dichloromethane Readily SolubleDihydrochelerythrine is readily soluble in dichloromethane.[1]
Methanol Slightly SolubleDihydrochelerythrine is slightly soluble in methanol.[1]
Water InsolubleDihydrochelerythrine is insoluble in water.[1]

Q2: How should I store stock solutions of Bis[6-(5,6-dihydrochelerythrinyl)]amine?

A2: For optimal stability, stock solutions of Bis[6-(5,6-dihydrochelerythrinyl)]amine, particularly in DMSO, should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q3: My Bis[6-(5,6-dihydrochelerythrinyl)]amine solution has changed color. What does this indicate?

A3: A color change in your solution may indicate degradation of the compound. Dihydrochelerythrine, a component of BDCA, can oxidize to form chelerythrine, especially in polar solvents. This conversion could result in a visible change in the solution's appearance. It is advisable to prepare fresh solutions and verify the integrity of your sample using an appropriate analytical method, such as HPLC.

Q4: What is the expected stability of Bis[6-(5,6-dihydrochelerythrinyl)]amine in aqueous buffers?

A4: The stability of Bis[6-(5,6-dihydrochelerythrinyl)]amine in aqueous solutions is expected to be pH-dependent. Its parent compound, dihydrochelerythrine, is most stable in strongly acidic conditions (pH < 3).[2] At higher pH values, it may be susceptible to degradation. Chelerythrine, a potential oxidation product, exists in a charged iminium form at acidic to neutral pH (1-6) and converts to a neutral pseudo-base at alkaline pH (>8.5).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Bis[6-(5,6-dihydrochelerythrinyl)]amine.

IssuePossible CauseRecommended Action
Precipitation in aqueous buffer Low aqueous solubility of the compound.- Increase the concentration of the organic co-solvent (e.g., DMSO) in your final solution.- Ensure the final concentration of the compound does not exceed its solubility limit in the chosen buffer system.
Inconsistent experimental results Degradation of the compound in solution.- Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.- Protect solutions from light and elevated temperatures.- Verify the purity of your solution using HPLC before use.
Unexpected biological activity Conversion to other forms or degradation products.- The biological activity of benzophenanthridine alkaloids can be influenced by their chemical form (e.g., iminium vs. pseudo-base).- Characterize the solution using analytical techniques (HPLC, LC-MS) to identify the species present.

Experimental Protocols

Stability-Indicating HPLC Method for Bis[6-(5,6-dihydrochelerythrinyl)]amine and Related Compounds

This protocol provides a general framework for developing an HPLC method to assess the stability of Bis[6-(5,6-dihydrochelerythrinyl)]amine. Method optimization and validation are crucial for accurate results.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile and an aqueous buffer.

    • Solvent A: Phosphate buffer (e.g., 20 mM, pH 3.0).

    • Solvent B: Acetonitrile.

  • Gradient: Start with a lower percentage of Solvent B and gradually increase to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of approximately 268 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

2. Sample Preparation:

  • Prepare a stock solution of Bis[6-(5,6-dihydrochelerythrinyl)]amine in DMSO.

  • Dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.

3. Forced Degradation Studies (for method validation):

To ensure the method is stability-indicating, perform forced degradation studies by exposing the compound to various stress conditions:

  • Acidic Hydrolysis: Incubate with 0.1 M HCl.

  • Basic Hydrolysis: Incubate with 0.1 M NaOH.

  • Oxidative Degradation: Incubate with 3% H₂O₂.

  • Thermal Degradation: Heat the solution.

  • Photolytic Degradation: Expose the solution to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent compound.

Visualizations

degradation_pathway BDCA Bis[6-(5,6-dihydrochelerythrinyl)]amine DHCHE Dihydrochelerythrine BDCA->DHCHE Hydrolysis CHE Chelerythrine DHCHE->CHE Oxidation Other Other Degradation Products CHE->Other

Caption: Potential degradation pathway of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Solution Is the solution freshly prepared? Start->Check_Solution Prep_Fresh Prepare fresh solution Check_Solution->Prep_Fresh No Purity_OK Purity acceptable? Check_Solution->Purity_OK Yes Prep_Fresh->Purity_OK Check_Storage Are stock solutions stored correctly? Aliquot_Store Aliquot and store at -80°C Check_Storage->Aliquot_Store No Investigate_Other Investigate other experimental factors Check_Storage->Investigate_Other Yes Aliquot_Store->Investigate_Other Check_Purity Analyze solution purity by HPLC Purify_Sample Purify or obtain new sample Check_Purity->Purify_Sample Purity_OK->Check_Storage Yes Purity_OK->Check_Purity No

Caption: Troubleshooting workflow for inconsistent experimental results.

stability_study_workflow Start Initiate Stability Study Prep_Solutions Prepare solutions in relevant solvents/buffers Start->Prep_Solutions Store_Conditions Store aliquots under different conditions (e.g., Temp, pH, Light) Prep_Solutions->Store_Conditions Time_Points Analyze samples at defined time points Store_Conditions->Time_Points HPLC_Analysis Perform HPLC analysis Time_Points->HPLC_Analysis Quantify Quantify remaining parent compound HPLC_Analysis->Quantify Analyze_Data Analyze degradation kinetics Quantify->Analyze_Data Conclusion Determine shelf-life and optimal storage Analyze_Data->Conclusion

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Optimizing "Bis[6-(5,6-dihydrochelerythrinyl)]amine" In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Bis[6-(5,6-dihydrochelerythrinyl)]amine" in in vitro experiments. Given that this is a novel synthetic compound, specific data is limited.[1] Therefore, much of the guidance provided is based on studies of its parent compound, chelerythrine, and general best practices for in vitro compound evaluation.

Frequently Asked Questions (FAQs)

Q1: What is "Bis[6-(5,6-dihydrochelerythrinyl)]amine" and what is its expected mechanism of action?

A1: "Bis[6-(5,6-dihydrochelerythrinyl)]amine" is a synthetic dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine. While specific studies on this dimeric form are not widely available, it is expected to interact with biological macromolecules, potentially disrupting cellular signaling pathways.[1] Its parent compound, chelerythrine, is known to be a potent inhibitor of Protein Kinase C (PKC), induces apoptosis and necrosis, generates reactive oxygen species (ROS), and inhibits thioredoxin reductase (TXNRD1).[2] It is plausible that "Bis[6-(5,6-dihydrochelerythrinyl)]amine" shares some of these mechanisms of action.

Q2: What is a recommended starting concentration for my in vitro experiments?

A2: For a novel compound like "Bis[6-(5,6-dihydrochelerythrinyl)]amine," it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. Based on studies with chelerythrine, a broad range of concentrations should be tested. For example, the IC50 of chelerythrine in HL-60 cells was found to be 2.6 µM after 4 hours of treatment. Therefore, a starting point for a dose-response curve could be a logarithmic dilution series ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM).

Q3: How should I dissolve and store "Bis[6-(5,6-dihydrochelerythrinyl)]amine"?

A3: Like many organic compounds, "Bis[6-(5,6-dihydrochelerythrinyl)]amine" is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions for your experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q4: What are the potential cellular effects of this compound?

A4: Based on the activity of chelerythrine, "Bis[6-(5,6-dihydrochelerythrinyl)]amine" may induce a variety of cellular effects, including:

  • Cytotoxicity: It is expected to be cytotoxic to cancer cell lines.

  • Cell Cycle Arrest: Dihydrochelerythrine, a related compound, has been shown to induce G1 phase arrest in leukemia cells.

  • Apoptosis and Necrosis: Both chelerythrine and dihydrochelerythrine can induce both apoptotic and necrotic cell death.

  • Modulation of Signaling Pathways: As a potential PKC inhibitor, it could affect numerous downstream signaling pathways involved in cell proliferation, differentiation, and survival.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The compound has low aqueous solubility.- Lower the final working concentration. - Increase the final DMSO concentration slightly (up to 0.5%), ensuring a vehicle control is included. - Prepare fresh dilutions from the stock solution for each experiment.
High Variability Between Replicates - Inconsistent cell seeding. - Pipetting errors. - Uneven compound distribution.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Mix the culture plate gently after adding the compound.
No Observed Effect of the Compound - The concentration is too low. - The incubation time is too short. - The compound is inactive in the chosen cell line. - The compound has degraded.- Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Test the compound on a different, potentially more sensitive, cell line. - Use a fresh aliquot of the compound stock solution.
High Cytotoxicity in Control (Vehicle) Group The final DMSO concentration is too high.- Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.5%). - Perform a DMSO toxicity test on your specific cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "Bis[6-(5,6-dihydrochelerythrinyl)]amine" in culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values for Chelerythrine Analogs

The following table presents hypothetical IC50 values for illustrative purposes, based on published data for chelerythrine, to guide experimental design.

Cell LineCompoundIncubation Time (hours)IC50 (µM)
HL-60 (Leukemia)Chelerythrine42.6
SQ-20B (HNSCC)ChelerythrineNot SpecifiedCytotoxic
HepG2 (Hepatoma)ChelerythrineNot SpecifiedDose-dependent cytotoxicity (1.25–10 µM)
MCF-7 (Breast Cancer)ChelerythrineNot SpecifiedAntineoplastic activity

Visualizations

Potential Signaling Pathway

G Compound Bis[6-(5,6-dihydrochelerythrinyl)]amine (Hypothesized) PKC Protein Kinase C (PKC) Compound->PKC Inhibition Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Apoptosis Apoptosis PKC->Apoptosis Inhibition of Anti-Apoptotic Signals Proliferation Cell Proliferation Downstream->Proliferation Inhibition

Hypothesized inhibitory pathway of Bis[6-(5,6-dihydrochelerythrinyl)]amine based on chelerythrine.

Experimental Workflow for In Vitro Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (in DMSO) Dilutions Prepare Serial Dilutions Stock->Dilutions Treatment Compound Treatment Dilutions->Treatment Seeding Seed Cells Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., MTT, Flow Cytometry) Incubation->Assay Data Data Collection & Analysis Assay->Data

General experimental workflow for in vitro evaluation of the compound.

Troubleshooting Logic Diagram

G Start Unexpected Results Check_Viability High Variability? Start->Check_Viability Check_Effect No Effect? Check_Viability->Check_Effect No Review_Protocol Review Pipetting & Cell Seeding Protocol Check_Viability->Review_Protocol Yes Check_Precipitation Precipitation? Check_Effect->Check_Precipitation No Dose_Response Adjust Concentration & Incubation Time Check_Effect->Dose_Response Yes Solubility Lower Concentration or Adjust Solvent % Check_Precipitation->Solubility Yes Variability_Yes Yes Effect_Yes Yes New_Cell_Line Consider a Different Cell Line Dose_Response->New_Cell_Line Precipitation_Yes Yes

A decision tree for troubleshooting common experimental issues.

References

"Bis[6-(5,6-dihydrochelerythrinyl)]amine" off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of "Bis[6-(5,6-dihydrochelerythrinyl)]amine".

Frequently Asked Questions (FAQs)

Q1: What is Bis[6-(5,6-dihydrochelerythrinyl)]amine and what are its potential applications?

A: Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine.[1] It has been investigated for its potential in pharmaceutical development due to its ability to interact with biological macromolecules and potentially modulate cellular functions and signal transduction pathways.[1] It has also been noted for its activity against certain bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Aspergillus fumigatus.[2]

Q2: What are the likely off-target effects of Bis[6-(5,6-dihydrochelerythrinyl)]amine?

A: Direct off-target profiling of Bis[6-(5,6-dihydrochelerythrinyl)]amine is not extensively published. However, based on its structural relationship to chelerythrine, potential off-target effects may include:

  • Inhibition of Thioredoxin Reductase (TXNRD1): Chelerythrine is a known inhibitor of TXNRD1, leading to increased reactive oxygen species (ROS) and necroptosis.[3]

  • Modulation of Wnt/β-catenin Pathway: Chelerythrine can reduce the nuclear localization of β-catenin, impacting this critical signaling pathway.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: The parent compound, chelerythrine, has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

  • DNA Intercalation: As a benzophenanthridine alkaloid, there is a possibility of interaction with DNA structures, such as G-quadruplexes.

  • Protein Kinase C (PKC) Inhibition: Chelerythrine is also known as a PKC inhibitor.

Q3: How can I minimize off-target effects in my experiments?

A: Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of the compound required to achieve the desired on-target effect through dose-response studies.

  • Employ Structurally Distinct Inhibitors: Use other compounds with different chemical structures that target the same primary molecule to confirm that the observed phenotype is not due to a shared off-target effect.

  • Genetic Validation: Utilize techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target to verify that the resulting phenotype matches the effect of the compound.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and, if possible, a positive control (a well-characterized inhibitor for the same target).

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Toxicity

If you observe significant cytotoxicity that is inconsistent with the expected on-target effect, it may be due to off-target activities.

Troubleshooting Steps:

  • Characterize the Mode of Cell Death: Determine if the observed cell death is apoptosis, necrosis, or another form of programmed cell death like necroptosis.

  • Investigate Necroptosis: Based on the known effects of chelerythrine, assess markers of necroptosis.

  • Assess Mitochondrial Function and ROS Production: Measure changes in mitochondrial membrane potential and intracellular reactive oxygen species (ROS) levels.

Quantitative Data Summary:

AssayPotential Off-Target MechanismKey Parameters to MeasureExpected Outcome if Off-Target Effect is Present
Cell Viability AssayGeneral CytotoxicityIC50 (Half-maximal inhibitory concentration)Lower than expected based on on-target activity
Annexin V/PI StainingApoptosis vs. NecrosisPercentage of apoptotic and necrotic cellsIncrease in PI-positive cells (necroptosis)
ROS DetectionOxidative Stress (e.g., via TXNRD1 inhibition)Fold change in intracellular ROS levelsSignificant increase in ROS production
Western Blot for RIPK1/RIPK3Necroptosis Pathway ActivationPhosphorylation levels of RIPK1 and RIPK3Increased phosphorylation of key necroptosis markers

Experimental Protocol: Necroptosis Assessment

  • Objective: To determine if Bis[6-(5,6-dihydrochelerythrinyl)]amine induces necroptotic cell death.

  • Methodology:

    • Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

    • Treatment: Treat cells with a dose range of Bis[6-(5,6-dihydrochelerythrinyl)]amine, a vehicle control, and a positive control for necroptosis (e.g., TNF-α + z-VAD-FMK). Include a condition with the RIPK1 inhibitor, Necrostatin-1 (Nec-1), to see if it rescues cell death.

    • Cell Viability Assessment: After the desired incubation period, measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

    • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of key necroptosis proteins like RIPK1 and MLKL.

Issue 2: Phenotype Discrepancy with On-Target Inhibition

If the observed cellular phenotype does not align with the known function of the intended target, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Validate with a Secondary Inhibitor: Use a structurally different inhibitor for the same target. If the phenotype is not replicated, it is likely an off-target effect of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

  • Perform a Rescue Experiment: If possible, overexpress the intended target protein. If this does not rescue the phenotype, it suggests the involvement of other targets.

  • Profile Against a Kinase Panel: Given that chelerythrine is a known PKC inhibitor, a broad kinase profiling screen can identify unintended kinase targets.

Experimental Protocol: Kinase Profiling

  • Objective: To identify off-target kinase interactions of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

  • Methodology:

    • Compound Submission: Submit the compound to a commercial kinase profiling service.

    • Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays with a panel of recombinant kinases.

    • Data Analysis: The service will provide data on the percent inhibition of each kinase at a specific concentration of the compound. Follow-up with IC50 determination for significant hits.

Quantitative Data Summary:

Kinase Target% Inhibition at 1 µMIC50 (nM)On-Target/Off-Target
Target Kinase A95%50On-Target
Kinase B80%250Off-Target
Kinase C15%>10,000Not significant

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse ComparePotency Compare Phenotypic EC50 with On-Target IC50 DoseResponse->ComparePotency SecondaryInhibitor Test Structurally Distinct Inhibitor for Same Target ComparePotency->SecondaryInhibitor Potencies Differ OnTarget Likely On-Target Effect ComparePotency->OnTarget Potencies Correlate PhenotypeReplicated Phenotype Replicated? SecondaryInhibitor->PhenotypeReplicated GeneticValidation Perform Genetic Validation (siRNA/CRISPR) PhenotypeReplicated->GeneticValidation No PhenotypeReplicated->OnTarget Yes PhenotypeMatches Phenotype Matches Genetic Knockdown? GeneticValidation->PhenotypeMatches PhenotypeMatches->OnTarget Yes OffTarget Likely Off-Target Effect PhenotypeMatches->OffTarget No G cluster_pathway Potential Off-Target Signaling Pathways of Bis[6-(5,6-dihydrochelerythrinyl)]amine Compound Bis[6-(5,6-dihydrochelerythrinyl)]amine TXNRD1 TXNRD1 Compound->TXNRD1 Inhibition BetaCatenin β-catenin Compound->BetaCatenin Inhibits Nuclear Translocation PKC PKC Compound->PKC Inhibition DNA DNA (e.g., G-quadruplex) Compound->DNA Interaction ROS Increased ROS TXNRD1->ROS Leads to Necroptosis Necroptosis ROS->Necroptosis Induces WntSignaling Wnt Pathway Disruption BetaCatenin->WntSignaling KinaseCascade Altered Kinase Signaling PKC->KinaseCascade CellCycle Cell Cycle Arrest / Apoptosis DNA->CellCycle

References

Technical Support Center: Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Problem 1: Low Yield of the Desired Dimeric Product

Question: My reaction is showing a low yield of Bis[6-(5,6-dihydrochelerythrinyl)]amine. What are the potential causes and how can I improve the yield?

Answer:

Low yields of the target dimeric amine can stem from several factors related to the starting material's stability and reaction conditions.

Potential Causes:

  • Degradation of Dihydrochelerythrine: The starting material, 5,6-dihydrochelerythrine, is known to be unstable in certain solvents and can undergo oxidation or rearrangement to form byproducts.[1]

  • Suboptimal Reaction Conditions: The concentration of reactants, reaction time, temperature, and choice of solvent can significantly impact the formation of the desired dimer.

  • Side Reactions: The electrophilic C-6 position of dihydrochelerythrine is susceptible to nucleophilic attack by species other than the intended amine linker, leading to the formation of various impurities.

Troubleshooting Steps:

  • Starting Material Quality:

    • Ensure the purity of the 5,6-dihydrochelerythrine starting material using techniques like HPLC-DAD or LC-MS.[2][3]

    • Use freshly prepared or properly stored dihydrochelerythrine to minimize degradation products.

  • Reaction Condition Optimization:

    • Solvent Choice: Use a non-polar, aprotic solvent to minimize the formation of solvent-related adducts and byproducts.[1]

    • Amine Source: The nature of the amine source (e.g., ammonia, ammonium salt) and its concentration are critical. An excess of the amine nucleophile may be required to favor the formation of the dimeric product.[4]

    • Temperature Control: Maintain a low reaction temperature to suppress the formation of degradation products and side reactions.

  • Monitor Reaction Progress:

    • Track the consumption of the starting material and the formation of the product and byproducts using TLC or HPLC to determine the optimal reaction time.

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC and several peaks in the HPLC chromatogram. What are these likely impurities and how can I minimize their formation?

Answer:

The synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine is prone to the formation of several characteristic impurities due to the reactivity of the dihydrochelerythrine core.

Common Impurities:

  • Unreacted 5,6-dihydrochelerythrine: Incomplete reaction will leave the starting material in your crude product.

  • Chelerythrine: Oxidation of the dihydrochelerythrine starting material.

  • 6-Hydroxy-5,6-dihydrochelerythrine (Pseudobase): Formed by the reaction of dihydrochelerythrine with water.

  • Bis[6-(5,6-dihydrochelerythrinyl)] ether: Dimerization via an ether linkage, especially in the presence of water or alcohols.

  • Oxychelerythrine: Further oxidation product.

Minimization Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of dihydrochelerythrine to chelerythrine.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of the pseudobase and the dimeric ether.

  • Control of Stoichiometry: Carefully control the ratio of dihydrochelerythrine to the amine source to favor the formation of the desired dimeric amine over other byproducts.

Problem 3: Difficulty in Purifying the Final Compound

Question: I am struggling to isolate pure Bis[6-(5,6-dihydrochelerythrinyl)]amine from the reaction mixture. What purification methods are most effective?

Answer:

The purification of dimeric alkaloids can be challenging due to the presence of structurally similar impurities. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, perform an aqueous work-up to remove any water-soluble reagents and byproducts.

  • Column Chromatography:

    • Use silica gel as the stationary phase.

    • Employ a gradient elution system with a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system will need to be determined empirically, guided by TLC analysis.

  • Preparative HPLC:

    • For obtaining high-purity material, preparative reverse-phase HPLC is recommended.

    • A common mobile phase system is a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Crystallization: If a suitable solvent system can be found, crystallization can be an effective final purification step to obtain highly pure, crystalline material.

Purity Analysis Data (Illustrative)

Purification StepTypical Purity of Target CompoundMajor Impurities Present
Crude Product40-60%Dihydrochelerythrine, Chelerythrine, Dimeric Ether
After Column Chromatography85-95%Trace starting material, structurally similar byproducts
After Preparative HPLC>98%Minimal detectable impurities

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthetic pathway for Bis[6-(5,6-dihydrochelerythrinyl)]amine?

A1: The synthesis is proposed to proceed via a nucleophilic substitution reaction where an amine source, such as ammonia, attacks the electrophilic C-6 position of two molecules of 5,6-dihydrochelerythrine, leading to the formation of the dimeric amine.

Q2: What analytical techniques are best for characterizing the product and its impurities?

A2: A combination of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is highly effective for the separation, identification, and quantification of Bis[6-(5,6-dihydrochelerythrinyl)]amine and its related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final product.

Q3: How can I confirm the identity of the common impurities?

A3: The impurities can be identified by comparing their retention times and mass spectra with those of authentic standards, if available. In the absence of standards, HPLC-ESI-MS/MS can provide valuable structural information based on the fragmentation patterns of the molecular ions.

Q4: Is Bis[6-(5,6-dihydrochelerythrinyl)]amine stable under normal laboratory conditions?

A4: While the stability of the final dimeric product has not been extensively reported, it is advisable to store it in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent potential degradation, given the known instability of its precursor, dihydrochelerythrine.

Experimental Protocols

Representative Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

This is a proposed protocol based on the known reactivity of related compounds and should be optimized for specific laboratory conditions.

  • Preparation of Starting Material: 5,6-dihydrochelerythrine is prepared by the reduction of chelerythrine using a suitable reducing agent like sodium borohydride.

  • Dimerization Reaction:

    • Dissolve 5,6-dihydrochelerythrine in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add a solution of the amine source (e.g., ammonia in an organic solvent) dropwise to the reaction mixture.

    • Allow the reaction to stir at a low temperature and monitor its progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, quench it with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Subject the crude product to silica gel column chromatography followed by preparative HPLC for final purification.

Analytical Method for Impurity Profiling
  • Instrumentation: HPLC system with a DAD or UV detector and coupled to an ESI-MS/MS detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over a specified time (e.g., 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • DAD/UV at a wavelength suitable for benzophenanthridine alkaloids (e.g., 280 nm).

    • MS/MS in positive ion mode, monitoring for the parent and fragment ions of the expected products and impurities.

Visualizations

Synthesis_Pathway Chelerythrine Chelerythrine Reduction Reduction (e.g., NaBH4) Chelerythrine->Reduction Step 1 Dihydrochelerythrine 5,6-Dihydrochelerythrine (Starting Material) Reduction->Dihydrochelerythrine Dimerization Dimerization (Amine Source) Dihydrochelerythrine->Dimerization Step 2 Dimer Bis[6-(5,6-dihydrochelerythrinyl)]amine (Target Product) Dimerization->Dimer Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways Dihydrochelerythrine 5,6-Dihydrochelerythrine Dimer_Amine Bis[6-(5,6-dihydrochelerythrinyl)]amine Dihydrochelerythrine->Dimer_Amine + Amine Source Chelerythrine Chelerythrine Dihydrochelerythrine->Chelerythrine Oxidation Pseudobase 6-Hydroxy-5,6-dihydrochelerythrine (Pseudobase) Dihydrochelerythrine->Pseudobase + H2O Dimer_Ether Bis[6-(5,6-dihydrochelerythrinyl)] ether Dihydrochelerythrine->Dimer_Ether Dimerization (Ether Linkage) Oxychelerythrine Oxychelerythrine Chelerythrine->Oxychelerythrine Further Oxidation Troubleshooting_Workflow cluster_yield Low Yield Solutions cluster_impurities_sol Impurity Reduction cluster_purification Purification Strategy Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield High_Impurities High Impurities? Start->High_Impurities Purification_Issue Purification Difficulty? Start->Purification_Issue Check_SM Check Starting Material Purity Low_Yield->Check_SM Optimize_Cond Optimize Reaction Conditions Low_Yield->Optimize_Cond Monitor_Rxn Monitor Reaction Progress Low_Yield->Monitor_Rxn Inert_Atmosphere Use Inert Atmosphere High_Impurities->Inert_Atmosphere Anhydrous_Cond Use Anhydrous Conditions High_Impurities->Anhydrous_Cond Control_Stoich Control Stoichiometry High_Impurities->Control_Stoich Column_Chrom Column Chromatography Purification_Issue->Column_Chrom Prep_HPLC Preparative HPLC Purification_Issue->Prep_HPLC Crystallization Crystallization Purification_Issue->Crystallization

References

"Bis[6-(5,6-dihydrochelerythrinyl)]amine" aggregation prevention in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis[6-(5,6-dihydrochelerythrinyl)]amine. The focus is on preventing and identifying compound aggregation in experimental assays to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Bis[6-(5,6-dihydrochelerythrinyl)]amine?

A1: Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic, dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine.[1] It is under investigation in pharmaceutical development for its potential to interact with biological macromolecules and modulate cellular signaling pathways.[1]

Q2: Why is compound aggregation a concern in assays?

A2: Compound aggregation is a frequent cause of assay interference in high-throughput screening (HTS) and other bioassays.[2] Aggregates can form in situ and non-specifically interact with biomolecules, leading to false-positive or false-negative results and wasting significant resources.[2]

Q3: What are the common signs of Bis[6-(5,6-dihydrochelerythrinyl)]amine aggregation in my experiment?

A3: Direct signs of aggregation include visible precipitation or turbidity in your assay solution. Indirectly, you might observe poor dose-response curves, inconsistent results between experiments, or activity in counter-screens designed to detect non-specific inhibitors.

Q4: Can the physicochemical properties of Bis[6-(5,6-dihydrochelerythrinyl)]amine and its parent compounds influence aggregation?

A4: Yes. The parent compound, chelerythrine, can exist in a positively charged iminium form and a neutral alkanolamine form, depending on the pH.[3] This pH-dependent charge state could influence the solubility and aggregation propensity of its derivatives like Bis[6-(5,6-dihydrochelerythrinyl)]amine. It is crucial to consider the pH of your assay buffer.

Troubleshooting Guide

Issue 1: Suspected Aggregation Leading to Inconsistent Results

If you observe variability in your assay results or poor-quality dose-response curves, compound aggregation may be the underlying cause.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Confirmation A Inconsistent Assay Results or Poor Dose-Response Curves B Visual Inspection for Precipitate/Turbidity A->B Step 1 C Dynamic Light Scattering (DLS) (Optional, if available) B->C Step 2a D Run β-Lactamase Counter-Screen B->D Step 2b E Optimize Assay Buffer: - Add Detergent - Add BSA D->E If Aggregation Confirmed F Lower Compound Concentration D->F If Aggregation Confirmed G Re-run Assay with Optimized Conditions E->G F->G

Caption: Troubleshooting workflow for suspected aggregation.

Mitigation Strategies:

StrategyRecommended Concentration/ActionRationale
Add Non-ionic Detergent Triton X-100: 0.01% - 0.1% (v/v) Tween-20: 0.01% - 0.1% (v/v)Detergents can disrupt the formation of compound aggregates.
Add Bovine Serum Albumin (BSA) 0.1 mg/mLBSA acts as a "decoy" protein, preventing the aggregated compound from interacting non-specifically with the target protein.
Lower Compound Concentration Test a range of concentrations below the suspected critical aggregation concentration (CAC).This can help determine if the observed activity is due to aggregation or specific binding.
Issue 2: Compound Appears Insoluble in Assay Buffer

Difficulty in dissolving Bis[6-(5,6-dihydrochelerythrinyl)]amine may be an early indicator of potential aggregation issues.

Troubleshooting Steps:

  • Review Solvent Choice: Ensure the initial stock solution is prepared in an appropriate organic solvent, such as DMSO, before dilution into the aqueous assay buffer.

  • Optimize Buffer pH: Given that the parent compound, chelerythrine, has pH-dependent forms, consider testing a range of buffer pH values to improve the solubility of the derivative.

  • Use Sonication: Brief sonication can help to break up small, pre-formed aggregates and facilitate dissolution.

  • Pre-treatment with Disaggregating Solvents: For persistent issues, a more aggressive disaggregation treatment of the lyophilized powder might be necessary, though this should be approached with caution as it may affect compound integrity.

Experimental Protocols

Protocol 1: β-Lactamase Counter-Screen for Aggregation

This assay helps to identify if Bis[6-(5,6-dihydrochelerythrinyl)]amine is an aggregating inhibitor. Aggregators often inhibit enzymes non-specifically, and this inhibition is typically reversed by the presence of a detergent.

Materials:

  • β-Lactamase enzyme

  • Nitrocefin (substrate)

  • Assay Buffer (e.g., PBS)

  • Triton X-100

  • Bis[6-(5,6-dihydrochelerythrinyl)]amine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Compound Plates: Prepare serial dilutions of Bis[6-(5,6-dihydrochelerythrinyl)]amine in the assay buffer in two separate 96-well plates.

  • Add Detergent: To one of the plates, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Add Enzyme: Add β-Lactamase to all wells of both plates. Include enzyme-only controls (no compound). Incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add Nitrocefin to all wells.

  • Measure Absorbance: Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the rate of Nitrocefin hydrolysis. If Bis[6-(5,6-dihydrochelerythrinyl)]amine shows significantly less inhibition in the plate containing Triton X-100, it is likely an aggregator.

Workflow Diagram:

A Prepare Compound Dilutions in Two Plates B Plate 1: Add Assay Buffer A->B C Plate 2: Add Assay Buffer + 0.01% Triton X-100 A->C D Add β-Lactamase to Both Plates B->D C->D E Add Nitrocefin Substrate to Both Plates D->E F Measure Absorbance at 490 nm E->F G Compare Inhibition Profiles F->G

Caption: Workflow for the β-Lactamase counter-screen.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical technique that can directly measure the size of particles in a solution. It can be used to confirm the presence of aggregates and determine their size distribution.

Materials:

  • Dynamic Light Scattering instrument

  • Bis[6-(5,6-dihydrochelerythrinyl)]amine solution in assay buffer

  • Appropriate cuvettes

Procedure:

  • Prepare Sample: Prepare a solution of Bis[6-(5,6-dihydrochelerythrinyl)]amine in the assay buffer at the desired concentration. Filter the solution through a 0.22 µm filter to remove dust.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. The presence of particles significantly larger than a monomeric compound would indicate aggregation.

Expected Outcome Visualization:

cluster_0 Sample Preparation cluster_1 DLS Measurement cluster_2 Result Interpretation A Compound in Assay Buffer B Measure Particle Size Distribution A->B C Monomeric Compound: Single, small peak B->C No Aggregation D Aggregated Compound: Presence of larger peaks B->D Aggregation

Caption: Logical flow of a DLS experiment for aggregation.

Signaling Pathway Considerations

While the specific signaling pathways affected by Bis[6-(5,6-dihydrochelerythrinyl)]amine are still under investigation, its parent compound, chelerythrine, is a known inhibitor of Protein Kinase C (PKC). If aggregation leads to non-specific inhibition, it could confound the interpretation of results related to PKC or other kinase-related pathways.

A Bis[6-(5,6-dihydrochelerythrinyl)]amine (Monomer) C Specific Target (e.g., PKC) A->C Specific Inhibition B Bis[6-(5,6-dihydrochelerythrinyl)]amine (Aggregate) D Non-Specific Protein Interaction B->D Non-Specific Inhibition E Specific Downstream Signaling C->E F Assay Interference (False Positive/Negative) D->F

Caption: Specific vs. Non-specific inhibition pathways.

By following these guidelines and protocols, researchers can more confidently assess the behavior of Bis[6-(5,6-dihydrochelerythrinyl)]amine in their assays and take appropriate steps to mitigate the confounding effects of aggregation.

References

Technical Support Center: Enhancing the Bioavailability of Bis[6-(5,aliquat)]amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Bis[6-(5,6-dihydrochelerythrinyl)]amine." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this novel synthetic compound. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific issues you may encounter during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Bis[6-(5,6-dihydrochelerythrinyl)]amine" and what is its potential therapeutic application?

A1: "Bis[6-(5,6-dihydrochelerythrinyl)]amine" is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1][2] It is being investigated for its potential in pharmaceutical development due to its capacity to interact with biological macromolecules and modulate cellular signal transduction pathways.[1]

Q2: What is known about the bioavailability of "Bis[6-(5,6-dihydrochelerythrinyl)]amine"?

A2: Currently, there is limited specific data published on the bioavailability of "Bis[6-(5,6-dihydrochelerythrinyl)]amine." However, its parent compound, chelerythrine, has been reported to have low oral bioavailability.[3] This suggests that "Bis[6-(5,6-dihydrochelerythrinyl)]amine" may also face challenges with oral absorption and systemic exposure.

Q3: What are the primary factors that may limit the oral bioavailability of this compound?

A3: Like many alkaloid compounds, the oral bioavailability of "Bis[6-(5,6-dihydrochelerythrinyl)]amine" may be limited by several factors, including poor aqueous solubility, instability in the gastrointestinal (GI) tract, extensive first-pass metabolism in the liver, and potential efflux by transporters like P-glycoprotein.[4]

Q4: What general strategies can be employed to improve the bioavailability of alkaloid compounds like this?

A4: A variety of formulation and chemical modification strategies can be explored to enhance the bioavailability of alkaloids. These include:

  • Salt Formation: Converting the compound into a salt form to improve solubility.

  • Lipid-Based Formulations: Incorporating the compound into liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) to enhance absorption.

  • Nanotechnology: Reducing the particle size to the nanoscale to increase the surface area and dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes and improve aqueous solubility.

  • Prodrug Approach: Designing a prodrug that is converted to the active compound after absorption.

  • Use of Permeation Enhancers: Co-administering agents that increase the permeability of the intestinal membrane.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low aqueous solubility of the compound. The inherent chemical structure of the dimeric alkaloid may lead to poor solubility in aqueous media.1. pH Adjustment: Determine the pKa of the compound and assess its solubility at different pH values. Using a buffer to maintain an optimal pH for dissolution can be beneficial. 2. Co-solvents: Evaluate the use of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase solubility. 3. Formulation Strategies: Explore the formulation approaches listed in FAQ 4, such as lipid-based systems or nanoparticle formulations.
High variability in in vivo pharmacokinetic data. This could be due to poor formulation, leading to inconsistent dissolution and absorption, or significant inter-individual differences in metabolism.1. Formulation Optimization: Ensure the formulation is robust and provides consistent drug release. For oral dosing, consider a solution or a well-characterized suspension. 2. Fasted vs. Fed State: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. 3. Metabolic Profiling: Investigate the metabolic profile of the compound to identify major metabolites and the enzymes involved. This can help understand sources of variability.
Low oral bioavailability despite good in vitro permeability. This often points towards extensive first-pass metabolism in the gut wall and/or liver.1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to quantify the rate and extent of metabolism. 2. Caco-2 Permeability with Metabolic Inhibition: Conduct Caco-2 cell permeability assays in the presence of cytochrome P450 inhibitors to assess the contribution of intestinal metabolism. 3. Intravenous Dosing: Administer the compound intravenously to determine its absolute bioavailability and clearance, which helps to separate absorption issues from metabolic issues.
Evidence of P-glycoprotein (P-gp) efflux. The compound may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen, reducing net absorption.1. In Vitro Efflux Assays: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine the efflux ratio. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administer the compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if bioavailability increases.

Quantitative Data Summary

As specific quantitative data for "Bis[6-(5,6-dihydrochelerythrinyl)]amine" is not yet widely available, the following table provides a template for summarizing key bioavailability parameters from your experiments. A hypothetical example is included for illustrative purposes.

Parameter Formulation A (e.g., Aqueous Suspension) Formulation B (e.g., Lipid-Based Nanoparticles) Reference (e.g., IV Solution)
Dose (mg/kg) 10 (oral)10 (oral)2 (IV)
Cmax (ng/mL) 50 ± 15250 ± 50800 ± 100
Tmax (h) 2.0 ± 0.51.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng*h/mL) 200 ± 601500 ± 3001000 ± 150
Absolute Bioavailability (%) 10%75%100%

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment
  • Objective: To determine the aqueous solubility of "Bis[6-(5,6-dihydrochelerythrinyl)]amine" at different pH values.

  • Materials: "Bis[6-(5,6-dihydrochelerythrinyl)]amine," phosphate-buffered saline (PBS) at pH 5.0, 6.8, and 7.4, orbital shaker, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of the compound to vials containing PBS at each pH.

    • Incubate the vials in an orbital shaker at 37°C for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Caco-2 Cell Permeability Assay
  • Objective: To assess the intestinal permeability of "Bis[6-(5,6-dihydrochelerythrinyl)]amine."

  • Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), "Bis[6-(5,6-dihydrochelerythrinyl)]amine," LC-MS/MS system.

  • Methodology:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • For apical to basolateral (A-B) permeability, add the compound to the apical side and collect samples from the basolateral side at various time points.

    • For basolateral to apical (B-A) permeability, add the compound to the basolateral side and collect samples from the apical side.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Signaling Pathway Diagram

Chelerythrine, the parent compound of "Bis[6-(5,6-dihydrochelerythrinyl)]amine," is a known inhibitor of Protein Kinase C (PKC). PKC is a key enzyme in many signal transduction pathways. The following diagram illustrates a generalized signaling pathway that could be affected by a PKC inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor G-Protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrate PKC->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate->Response Inhibitor Bis[6-(5,6-dihydrochelerythrinyl)]amine Inhibitor->PKC Inhibits

Caption: Generalized signaling pathway illustrating the potential inhibitory action of "Bis[6-(5,6-dihydrochelerythrinyl)]amine" on Protein Kinase C (PKC).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating and improving the bioavailability of a new chemical entity.

G cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point Solubility Aqueous Solubility (pH-dependent) Formulation Formulation Strategies (e.g., Nanoparticles, Liposomes) Solubility->Formulation Permeability Caco-2 Permeability (Papp & Efflux Ratio) Permeability->Formulation Metabolism Liver Microsome Stability Metabolism->Formulation PK_Studies Pharmacokinetic Studies (Oral & IV) Formulation->PK_Studies Bioavailability Calculate Absolute Bioavailability PK_Studies->Bioavailability Decision Bioavailability Goal Met? Bioavailability->Decision Decision->Formulation No, Iterate Lead Optimization Lead Optimization Decision->Lead Optimization Yes

Caption: Experimental workflow for assessing and improving the bioavailability of a research compound.

References

"Bis[6-(5,6-dihydrochelerythrinyl)]amine" resistance mechanisms in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to "Bis[6-(5,6-dihydrochelerythrinyl)]amine" in cell lines. As a dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine, its mechanism of action is likely linked to interactions with biological macromolecules, potentially disrupting cellular functions and signaling pathways.[1] Resistance to this compound can arise from various cellular mechanisms, mirroring general patterns of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows increasing resistance to Bis[6-(5,6-dihydrochelerythrinyl)]amine. What are the potential mechanisms?

A1: Resistance to chemotherapeutic agents is a complex issue that can be either intrinsic (pre-existing) or acquired during treatment.[2] Several mechanisms could be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Proteins (MRPs), can actively pump the compound out of the cell, reducing its intracellular concentration.[3]

  • Altered Drug Target: Modifications or mutations in the molecular target of Bis[6-(5,6-dihydrochelerythrinyl)]amine could reduce its binding affinity and efficacy.[4]

  • Enhanced DNA Repair: If the compound induces DNA damage, cancer cells might upregulate their DNA repair mechanisms to counteract its effects.

  • Inhibition of Apoptosis: Cancer cells can develop resistance by inactivating cell death signaling pathways, making them less susceptible to drug-induced apoptosis.

  • Changes in Drug Metabolism: Cells might alter their metabolic pathways to inactivate the drug more efficiently.

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of genes encoding for various ABC transporters (e.g., ABCB1, ABCC1).

  • Western Blotting: To quantify the protein levels of specific ABC transporters.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to functionally assess the pump activity. A lower intracellular fluorescence in resistant cells compared to parental cells would suggest increased efflux.

Q3: What is the likely molecular target of Bis[6-(5,6-dihydrochelerythrinyl)]amine, and how can I check for alterations?

A3: Protoberberine alkaloids, which are structurally related to your compound, have been shown to target DNA topoisomerase I. It is plausible that Bis[6-(5,6-dihydrochelerythrinyl)]amine shares this target. To investigate this:

  • Topoisomerase I Activity Assay: Compare the enzyme activity in your resistant and parental cell lines in the presence and absence of the drug.

  • DNA Sequencing: Sequence the gene encoding for topoisomerase I in your resistant cells to identify any potential mutations that could confer resistance.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After Treatment

You observe a significant decrease in apoptosis in your cell line after treatment with Bis[6-(5,6-dihydrochelerythrinyl)]amine compared to initial experiments.

Potential Cause: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.

Troubleshooting Steps:

  • Assess Apoptosis Levels:

    • Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

    • Expected Outcome: A lower percentage of Annexin V-positive cells in the resistant line compared to the parental line after treatment.

  • Analyze Key Apoptosis-Regulating Proteins:

    • Method: Western blot analysis for proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

    • Expected Outcome: An increased Bcl-2/Bax ratio in the resistant cells.

  • Investigate Caspase Activity:

    • Method: Caspase-3/7 activity assay.

    • Expected Outcome: Reduced caspase activity in resistant cells following treatment.

Problem 2: IC50 Value of Bis[6-(5,6-dihydrochelerythrinyl)]amine has Significantly Increased

Your dose-response curves show a rightward shift, indicating a higher concentration of the drug is required to achieve 50% inhibition of cell viability.

Potential Cause: Development of a multidrug resistance (MDR) phenotype, often mediated by ABC transporters.

Troubleshooting Steps:

  • Confirm the Resistant Phenotype:

    • Method: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to accurately determine and compare the IC50 values between the parental and the suspected resistant cell line.

  • Test for Cross-Resistance:

    • Method: Evaluate the IC50 of other known ABC transporter substrates (e.g., doxorubicin, paclitaxel) in your resistant line.

    • Expected Outcome: If the cells are resistant to other unrelated drugs, it strongly suggests an MDR mechanism.

  • Use an ABC Transporter Inhibitor:

    • Method: Co-treat the resistant cells with Bis[6-(5,6-dihydrochelerythrinyl)]amine and a known ABC transporter inhibitor (e.g., verapamil for P-gp).

    • Expected Outcome: A reversal of resistance (a decrease in the IC50 value) in the presence of the inhibitor would confirm the involvement of that specific transporter.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for ABC Transporter Gene Expression
  • RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix with primers specific for ABCB1, ABCC1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Table 1: Example qPCR Data for ABC Transporter Expression

GeneCell LineAverage CtΔCt (Target - Housekeeping)ΔΔCt (Resistant - Parental)Fold Change (2^-ΔΔCt)
ABCB1 Parental28.58.501.0
Resistant24.24.2-4.319.7
ABCC1 Parental26.16.101.0
Resistant25.85.8-0.31.2
GAPDH Parental20.0---
Resistant20.0---
Protocol 2: Western Blot for P-glycoprotein (P-gp/MDR1)
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against P-gp (MDR1) and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend parental and resistant cells in a suitable buffer.

  • Dye Loading: Incubate cells with Rhodamine 123 at 37°C.

  • Efflux: Wash the cells and incubate them in a dye-free medium to allow for efflux. For inhibitor controls, add an ABC transporter inhibitor during this step.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between cell lines.

Table 2: Example Rhodamine 123 Efflux Data

Cell LineTreatmentMean Fluorescence Intensity (MFI)
ParentalNone15,000
ResistantNone3,500
ResistantVerapamil (P-gp Inhibitor)13,500

Visualizations

Resistance_Mechanisms Drug Bis[6-(5,6-dihydrochelerythrinyl)]amine Cell Cancer Cell Drug->Cell Enters Resistance Drug Resistance Efflux Increased Efflux (e.g., P-gp) Cell->Efflux Leads to Target Altered Drug Target (e.g., Topoisomerase I) Cell->Target Leads to Apoptosis Inhibition of Apoptosis (e.g., ↑Bcl-2) Cell->Apoptosis Leads to Efflux->Resistance Target->Resistance Apoptosis->Resistance

Caption: Overview of potential drug resistance mechanisms in cancer cells.

Efflux_Pump_Workflow start Start: Suspect Increased Efflux qpcr 1. qPCR for ABC Transporter mRNA start->qpcr western 2. Western Blot for Transporter Protein qpcr->western If mRNA is upregulated flow 3. Functional Efflux Assay (e.g., Rhodamine 123) western->flow If protein is overexpressed inhibitor 4. Reversal with Inhibitor (e.g., Verapamil) flow->inhibitor If efflux is high conclusion Conclusion: Efflux Pump Mediates Resistance inhibitor->conclusion If resistance is reversed

Caption: Experimental workflow to investigate drug efflux pump involvement.

Apoptosis_Pathway_Alteration cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Drug Drug Treatment Bax Pro-apoptotic (e.g., Bax) Drug->Bax Induces Bcl2 Anti-apoptotic (e.g., Bcl-2) Drug->Bcl2 Inhibits Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Resistance Resistance Bcl2_res Upregulated Anti-apoptotic (e.g., Bcl-2) Caspases_res Caspase Inactivation Bcl2_res->Caspases_res Strong Inhibition Caspases_res->Resistance

Caption: Altered apoptosis signaling pathway leading to drug resistance.

References

Technical Support Center: Bis[6-(5,6-dihydrochelerythrinyl)]amine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis[6-(5,6-dihydrochelerythrinyl)]amine, particularly in the context of mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of Bis[6-(5,6-dihydrochelerythrinyl)]amine?

A1: The chemical formula for Bis[6-(5,6-dihydrochelerythrinyl)]amine is C₄₂H₃₇N₃O₈, with a monoisotopic mass of approximately 711.2584 g/mol . When conducting mass spectrometry, you should look for the protonated molecule, [M+H]⁺, at an m/z of approximately 712.2657.

Q2: I am not observing the [M+H]⁺ ion for Bis[6-(5,6-dihydrochelerythrinyl)]amine. What are the possible reasons?

A2: Several factors could contribute to the absence or low intensity of the [M+H]⁺ ion:

  • In-source Fragmentation: The compound may be fragmenting in the ion source before mass analysis. This can be due to high source temperature, high capillary voltage, or a fragile amine linkage between the two dihydrochelerythrinyl units.

  • Formation of Adducts: Instead of protonation, the molecule might be forming adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). Check for ions at m/z values corresponding to these adducts.

  • Poor Ionization Efficiency: The ionization conditions may not be optimal. Ensure the mobile phase composition and pH are suitable for the electrospray ionization (ESI) of this compound. A slightly acidic mobile phase often enhances protonation.

  • Sample Degradation: The compound may have degraded prior to analysis. Ensure proper storage and handling of the sample.

Q3: What are the primary fragmentation pathways I should expect in tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of Bis[6-(5,6-dihydrochelerythrinyl)]amine?

A3: The fragmentation of Bis[6-(5,6-dihydrochelerythrinyl)]amine is expected to be dominated by two main pathways:

  • Cleavage of the Amine Linkage: The most probable fragmentation is the cleavage of the C-N-C bond linking the two dihydrochelerythrinyl moieties. This would result in a fragment ion corresponding to the protonated dihydrochelerythrinyl monomer.

  • Fragmentation of the Monomer Units: Subsequent fragmentation of the monomer units is likely to involve neutral losses of substituents from the benzophenanthridine ring structure. Common losses include the methyl group (•CH₃) and methoxy group (•OCH₃).

Q4: What are the characteristic product ions for the dihydrochelerythrinyl monomer?

A4: Dihydrochelerythrine has a molecular weight of approximately 349.13 g/mol . In positive ion ESI-MS/MS, its protonated form ([M+H]⁺ at m/z 350.1) is expected to produce fragment ions corresponding to the loss of a methyl group and subsequent loss of carbon monoxide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Poor ionizationOptimize ESI source parameters. Try a different mobile phase composition (e.g., with a small amount of formic acid).
Sample concentration too lowPrepare a more concentrated sample solution.
Instrument malfunctionCheck instrument calibration and performance with a known standard.
High Background Noise Contaminated mobile phase or sampleUse high-purity solvents and sample preparation materials.
Improper source settingsOptimize gas flow rates and temperatures.
Inconsistent Fragmentation Fluctuating collision energyEnsure the collision energy is stable and appropriate for the compound.
Matrix effectsEmploy a more effective sample cleanup method, such as solid-phase extraction (SPE).
Presence of Unidentified Peaks Sample impurityAnalyze a blank and review the sample synthesis and purification process.
Formation of adductsIdentify common adducts (e.g., [M+Na]⁺, [M+K]⁺). If adducts are dominant, try to enhance protonation by acidifying the mobile phase.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of Bis[6-(5,6-dihydrochelerythrinyl)]amine in positive ion ESI-MS/MS.

Ion Description Expected m/z
[M+H]⁺ Protonated parent molecule712.27
[M+Na]⁺ Sodium adduct of parent molecule734.25
[C₂₁H₁₈NO₄]⁺ Dihydrochelerythrinyl monomer cation360.12
[C₂₁H₁₉N₂O₄]⁺ Protonated Dihydrochelerythrinyl monomer350.13
[C₂₀H₁₆NO₄]⁺ Loss of CH₃ from monomer334.10
[C₁₉H₁₆NO₃]⁺ Loss of CO from [C₂₀H₁₆NO₄]⁺306.11

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Bis[6-(5,6-dihydrochelerythrinyl)]amine Analysis

This protocol provides a general methodology for the analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine using LC-MS/MS.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

    • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 10% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for initial investigation and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for quantification.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Ion Source Temperature: 130 °C

      • Desolvation Temperature: 400 °C

      • Nebulizer Gas (Nitrogen) Flow: 10 L/hr

    • Collision Gas: Argon is typically used for collision-induced dissociation (CID). Collision energy should be optimized for the specific instrument and compound, typically in the range of 20-40 eV.

Visualizations

Predicted Fragmentation Pathway of Bis[6-(5,6-dihydrochelerythrinyl)]amine

The following diagram illustrates the predicted primary fragmentation pathway for the [M+H]⁺ ion of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

fragmentation_pathway cluster_neutral_loss parent Bis[6-(5,6-dihydrochelerythrinyl)]amine [M+H]⁺ m/z 712.27 monomer_cation Dihydrochelerythrinyl Cation [C₂₁H₁₈NO₄]⁺ m/z 360.12 parent->monomer_cation Amine Cleavage neutral_monomer Neutral Monomer Loss monomer_protonated Dihydrochelerythrinyl [C₂₁H₁₉NO₄+H]⁺ m/z 350.13 fragment1 [Monomer - CH₃]⁺ [C₂₀H₁₆NO₄]⁺ m/z 334.10 monomer_protonated->fragment1 neutral_ch3 - CH₃ fragment2 [Fragment1 - CO]⁺ [C₁₉H₁₆NO₃]⁺ m/z 306.11 fragment1->fragment2 neutral_co - CO

Caption: Predicted ESI-MS/MS fragmentation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting common issues in the mass spectrometry analysis of this compound.

troubleshooting_workflow start Start Analysis check_signal Signal Observed? start->check_signal no_signal Troubleshoot: No Signal - Check Sample Conc. - Optimize Source check_signal->no_signal No check_molecular_ion [M+H]⁺ Observed? check_signal->check_molecular_ion Yes no_signal->start Re-run no_molecular_ion Troubleshoot: No [M+H]⁺ - Look for Adducts - Reduce In-source CID check_molecular_ion->no_molecular_ion No analyze_fragments Analyze MS/MS Fragments check_molecular_ion->analyze_fragments Yes no_molecular_ion->analyze_fragments Continue with Adducts compare_fragments Compare to Expected Fragments analyze_fragments->compare_fragments match Successful Analysis compare_fragments->match Match no_match Troubleshoot: Unexpected Fragments - Check for Impurities - Re-evaluate Fragmentation Path compare_fragments->no_match No Match no_match->start Re-evaluate

Caption: Troubleshooting workflow for mass spectrometry analysis.

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Sanguinarine and Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the cytotoxic properties of the natural alkaloid sanguinarine and the synthetic dimeric derivative Bis[6-(5,6-dihydrochelerythrinyl)]amine is currently challenging due to a significant disparity in available research. While sanguinarine has been extensively studied for its potent cytotoxic effects against various cell lines, publicly accessible data on the cytotoxicity of Bis[6-(5,6-dihydrochelerythrinyl)]amine is limited. This guide provides a comprehensive overview of the existing experimental data for sanguinarine and summarizes the currently known information for Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Sanguinarine: A Potent Cytotoxic Agent

Sanguinarine, a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis, has demonstrated significant antiproliferative and cytotoxic activity across a wide range of cancer cell lines.[1][2] Its mechanism of action is multifaceted, involving the induction of both apoptosis and necrosis in a dose-dependent manner.[1]

Quantitative Cytotoxicity Data for Sanguinarine

The cytotoxic potency of sanguinarine, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line and experimental conditions.

Cell LineCell TypeIC50 Value (µM)Exposure TimeAssayReference
HL-60Human Promyelocytic Leukemia0.94 hoursMTT[1]
S-GHuman Gingival Epithelial7.624 hoursNeutral Red[3]
H1975Non-Small Cell Lung CancerApprox. 1-372 hoursMTT
H1299Non-Small Cell Lung CancerApprox. 1-372 hoursMTT
Experimental Protocols for Sanguinarine Cytotoxicity Assessment

MTT Assay for Cell Viability:

This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves:

  • Cell Seeding: Cancer cells (e.g., HL-60, H1975, H1299) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of sanguinarine for a defined period (e.g., 4, 24, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Flow Cytometry for Apoptosis/Necrosis Determination:

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between apoptotic and necrotic cell death.

  • Cell Treatment: Cells are treated with different concentrations of sanguinarine.

  • Staining: Treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which enters cells with compromised membranes, indicating necrosis or late apoptosis).

  • Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells. For instance, in HL-60 cells, 0.5 µM sanguinarine primarily induced apoptosis, while concentrations of 1-4 µM led to necrotic cell death.

Signaling Pathways in Sanguinarine-Induced Cell Death

Sanguinarine's cytotoxic effects are mediated through multiple signaling pathways. It can induce the intrinsic apoptotic pathway by causing dissipation of the mitochondrial membrane potential and activating caspase-9 and -3. In some cell types, it also activates the extrinsic pathway via caspase-8. Furthermore, sanguinarine has been shown to modulate the activity of transcription factors like NF-κB and STAT3, which are crucial for cancer cell survival and proliferation. The generation of reactive oxygen species (ROS) is another key mechanism by which sanguinarine induces apoptosis.

Sanguinarine_Apoptosis_Pathway Sanguinarine Sanguinarine ROS ROS Generation Sanguinarine->ROS MMP Mitochondrial Membrane Potential Dissipation Sanguinarine->MMP Casp8 Caspase-8 Activation Sanguinarine->Casp8 ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8->Casp3

Caption: Sanguinarine-induced apoptotic pathways.

Bis[6-(5,6-dihydrochelerythrinyl)]amine: An Uncharacterized Synthetic Dimer

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of dihydrochelerythrine. Information regarding its biological activity is sparse.

Quantitative Cytotoxicity Data

Currently, there is no publicly available data detailing the cytotoxic effects of Bis[6-(5,6-dihydrochelerythrinyl)]amine on any cell line. IC50 values and direct comparisons to other compounds have not been published in the accessible scientific literature.

Experimental Protocols

Due to the lack of published cytotoxicity studies, there are no specific experimental protocols associated with the assessment of Bis[6-(5,6-dihydrochelerythrinyl)]amine's cytotoxicity.

Signaling Pathways

The mode of action and the signaling pathways affected by Bis[6-(5,6-dihydrochelerythrinyl)]amine have not been elucidated. It is known to be investigated for its potential in pharmaceutical development and has been noted for its anti-bacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Aspergillus fumigatus.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Line Culture Treatment Cell Treatment with Compound Cell_Culture->Treatment Compound_Prep Compound Dilution (Sanguinarine or Bis[...]) Compound_Prep->Treatment Incubation Incubation (Defined Time & Conditions) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI) Incubation->Flow_Cytometry Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

References

A Comparative Analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine and Related Benzophenanthridine Alkaloids as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthetic compound Bis[6-(5,6-dihydrochelerythrinyl)]amine and its parent alkaloid, chelerythrine, alongside the related compound sanguinarine. The focus is on their biological activities, particularly their potential as anticancer agents, with supporting experimental data and detailed protocols for researchers in drug discovery and development.

Introduction to the Compounds

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1] Its unique structure is the subject of research for modulating biological activities, potentially offering new therapeutic avenues.[1] A related ether derivative has shown activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA).[2]

Chelerythrine , isolated from plants like Chelidonium majus, is a well-documented benzophenanthridine alkaloid.[3] It is recognized as a potent and cell-permeable inhibitor of Protein Kinase C (PKC) and exhibits a range of anticancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3] The development of chelerythrine analogs is an active area of research aimed at improving efficacy and reducing cytotoxicity to non-cancerous cells.

Sanguinarine , another prominent benzophenanthridine alkaloid, shares structural similarities with chelerythrine and is also known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Comparative Biological Activity

The primary therapeutic potential of these compounds lies in their anticancer properties. The following tables summarize the available quantitative data on their inhibitory activities.

Table 1: Comparative IC50 Values for Anticancer Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
ChelerythrineNCI-N87Gastric Cancer3.81
SanguinarineNCI-N87Gastric Cancer1.46
ChelerythrineHEK-293Renal Cancer~5-10
ChelerythrineSW-839Renal Cancer~5-10

Table 2: Comparative IC50 Values for Enzyme and Protein Inhibition

CompoundTargetInhibitory ActivityIC50 (µM)Reference
ChelerythrineProtein Kinase C (PKC)Kinase Inhibition0.66
ChelerythrineBcl-xLPrevents Bcl-xL-Bak BH3 peptide binding1.5
EnzastaurinPKCβKinase Inhibition0.006
BalanolPKC (various isozymes)Kinase Inhibition0.004-0.009

Signaling Pathways and Mechanisms of Action

Chelerythrine and its analogs exert their biological effects through the modulation of several key signaling pathways. The primary mechanism often cited is the inhibition of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction. However, evidence also points to PKC-independent mechanisms.

These compounds are known to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases. They also interact with members of the Bcl-2 protein family, which are key regulators of apoptosis. Furthermore, chelerythrine has been shown to influence other critical pathways, including the MAPK (JNK, p38, and ERK), NF-κB, and Nrf2 signaling cascades.

cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Chelerythrine Chelerythrine & Analogs PKC PKC Chelerythrine->PKC Inhibition MAPK MAPK (JNK, p38) Chelerythrine->MAPK Bcl2 Bcl-2 Family Chelerythrine->Bcl2 Inhibition ROS ROS Generation Chelerythrine->ROS Nrf2 Nrf2 Chelerythrine->Nrf2 NFkB NF-κB Chelerythrine->NFkB Regulation Apoptosis Apoptosis PKC->Apoptosis Inhibition MAPK->Apoptosis Bcl2->Apoptosis Regulation ROS->Apoptosis CellCycleArrest Cell Cycle Arrest Autophagy Autophagy

Caption: Signaling pathways affected by Chelerythrine and its analogs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of these compounds.

1. MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, test compounds (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: 6-well plates, cancer cell lines, complete culture medium, test compounds, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), and a flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds for the desired time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. In Vitro Protein Kinase C (PKC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PKC.

  • Materials: Purified PKC enzyme, PKC substrate (e.g., a specific peptide), ATP (containing γ-³²P-ATP), test compounds, reaction buffer, and a method for detecting phosphorylation (e.g., scintillation counting).

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, PKC substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding the purified PKC enzyme and ATP (spiked with γ-³²P-ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

    • Separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of PKC inhibition and determine the IC50 value.

cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture Cell Culture & Seeding CompoundTreatment Compound Treatment CellCulture->CompoundTreatment MTT MTT Assay (Viability) CompoundTreatment->MTT FlowCytometry Flow Cytometry (Apoptosis) CompoundTreatment->FlowCytometry WesternBlot Western Blot (Protein Expression) CompoundTreatment->WesternBlot IC50 IC50 Calculation MTT->IC50 ApoptosisQuantification Apoptosis Quantification FlowCytometry->ApoptosisQuantification ProteinModulation Protein Modulation Analysis WesternBlot->ProteinModulation

Caption: Experimental workflow for evaluating anticancer compounds.

Conclusion

Bis[6-(5,6-dihydrochelerythrinyl)]amine, as a synthetic analog of chelerythrine, represents a promising area for further investigation. The parent compound, chelerythrine, and the related alkaloid, sanguinarine, have demonstrated significant anticancer activity through the modulation of multiple signaling pathways, most notably the induction of apoptosis via PKC-dependent and independent mechanisms. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel benzophenanthridine derivatives, which may lead to the development of new and effective cancer therapeutics. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

References

Overcoming Cisplatin Resistance: A Comparative Analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of cisplatin resistance remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents that can resensitize cancer cells to this potent chemotherapeutic. This guide provides a comparative overview of the potential efficacy of Bis[6-(5,6-dihydrochelerythrinyl)]amine in cisplatin-resistant cells. Due to the limited direct experimental data on this specific dimeric derivative, this analysis leverages findings on its parent compound, chelerythrine, as a proxy to extrapolate its potential performance against established alternatives like cisplatin.

Performance Comparison in Cisplatin-Resistant Cells

Chelerythrine, a benzophenanthridine alkaloid, has demonstrated significant potential in overcoming cisplatin resistance. Studies have shown its ability to synergistically enhance the cytotoxic effects of cisplatin in various cancer cell lines, including non-small cell lung cancer and ovarian cancer.[1][2][3] The proposed mechanism involves the inhibition of key survival pathways, such as Protein Kinase C (PKC) and the PI3K/Akt pathway, which are often hyperactivated in cisplatin-resistant tumors.[1][4]

The following table summarizes the reported efficacy of chelerythrine, which can be considered indicative of the potential of its derivatives like Bis[6-(5,6-dihydrochelerythrinyl)]amine, in comparison to cisplatin in resistant cell lines.

CompoundCell LineAssayIC50 (µM) - Compound AloneIC50 (µM) - In Combination with CisplatinFold SensitizationReference
Chelerythrine A549 (NSCLC)MTTConcentration-dependent inhibitionSynergistic/additive effectNot Quantified
Cisplatin A549 (NSCLC)MTT---
Chelerythrine A2780 (Ovarian)----
Chelerythrine SKOV3 (Ovarian)----
Cisplatin A2780cisR (Cis-Resistant Ovarian)MTT> 20 µM (indicative)--

Note: Specific IC50 values for Bis[6-(5,6-dihydrochelerythrinyl)]amine are not currently available in the public domain and would require experimental determination.

Experimental Protocols

To rigorously evaluate the efficacy of Bis[6-(5,6-dihydrochelerythrinyl)]amine in cisplatin-resistant cells, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cisplatin-resistant cells (e.g., A2780cis) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Bis[6-(5,6-dihydrochelerythrinyl)]amine, cisplatin, and a combination of both for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Western Blotting for Apoptosis Markers)

This method is used to detect the induction of programmed cell death (apoptosis) by analyzing the expression of key apoptotic proteins.

Protocol:

  • Cell Lysis: Treat cisplatin-resistant cells with the test compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cisplatin Action and Resistance cluster_1 Resistance Mechanisms cluster_2 Bis[6-(5,6-dihydrochelerythrinyl)]amine Action Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Increased_DNA_Repair Increased DNA Repair Drug_Efflux Drug Efflux PI3K_Akt_Pathway PI3K/Akt Pathway Activation PI3K_Akt_Pathway->Apoptosis Inhibits PKC_Activation PKC Activation PKC_Activation->Apoptosis Inhibits BDCA Bis[6-(5,6-dihydrochelerythrinyl)]amine BDCA->PI3K_Akt_Pathway Inhibits BDCA->PKC_Activation Inhibits

Caption: Proposed mechanism of overcoming cisplatin resistance.

cluster_0 Experimental Workflow cluster_1 Endpoint Assays Start Seed Cisplatin-Resistant Cells Treatment Treat with Bis[6-(5,6-dihydrochelerythrinyl)]amine +/- Cisplatin Start->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT MTT Assay for Cell Viability Incubation->MTT WB Western Blot for Apoptosis Markers Incubation->WB Data_Analysis Data Analysis and IC50 Determination MTT->Data_Analysis WB->Data_Analysis cluster_0 PI3K/Akt Signaling Pathway in Cisplatin Resistance RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival BDCA Bis[6-(5,6-dihydrochelerythrinyl)]amine BDCA->Akt Inhibits

References

Unveiling the Target Landscape of Bis[6-(5,6-dihydrochelerythrinyl)]amine: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete target profile of a compound is paramount. This guide provides a comparative analysis of the potential cross-reactivity of "Bis[6-(5,6-dihydrochelerythrinyl)]amine," a dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine. Due to the limited direct studies on the dimeric compound, this guide leverages extensive data from its parent monomer, chelerythrine, to infer and predict potential off-target interactions.

"Bis[6-(5,6-dihydrochelerythrinyl)]amine" is a synthetic compound with potential for pharmaceutical development, and its mode of action is believed to involve interactions with various biological macromolecules, which may alter signal transduction pathways.[1] The dimeric structure suggests the possibility of a complex pharmacological profile with the potential for both anticipated and unintended biological effects. This guide offers a framework for assessing its selectivity and potential for cross-reactivity with other cellular targets.

Comparative Analysis of Potential Targets

Based on the known interactions of the parent compound, chelerythrine, a primary target and several off-targets have been identified. This information provides a crucial starting point for investigating the cross-reactivity of "Bis[6-(5,6-dihydrochelerythrinyl)]amine."

Target ClassSpecific TargetKnown/Potential Interaction of ChelerythrineImplication for Bis[6-(5,6-dihydrochelerythrinyl)]amine
Primary Target Protein Kinase C (PKC)Potent and selective inhibitor (IC50 = 0.66 µM).[2] Interacts with the catalytic domain, competitive with the phosphate acceptor.[2]High probability of similar or enhanced PKC inhibition. The dimeric nature might influence binding affinity and isoform selectivity.
Off-Target: Kinases p38 MAPK, JNK1Strong regulation of p38 and JNK1 activity, independent of PKC inhibition.[3]Potential for modulation of MAPK signaling pathways, which could lead to unintended cellular effects.
Tyrosine Protein Kinase, cAMP-dependent Protein Kinase, Calcium/Calmodulin-dependent Protein KinaseChelerythrine shows selectivity for PKC over these kinases.[2]The dimer is likely to retain this selectivity, but this needs experimental validation.
Off-Target: Receptors P2X7 ReceptorNoncompetitive inhibitor of the human P2X7 receptor (IC50 = 5.6 µM).Potential to interfere with purinergic signaling, which is involved in inflammation and immune responses.
G-protein-coupled CB1 receptorsEfficacious antagonist.Possible modulation of the endocannabinoid system, which could have neurological or metabolic consequences.
Off-Target: Other Nucleic Acids (DNA and RNA)Intercalates with high affinity, leading to topoisomerase poisoning and telomerase inhibition.The larger dimeric structure may exhibit altered binding kinetics and sequence specificity, potentially impacting DNA replication and transcription.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity profile of "Bis[6-(5,6-dihydrochelerythrinyl)]amine," a tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.

Broad Kinase Profiling
  • Objective: To assess the selectivity of the compound against a large panel of kinases.

  • Methodology: Utilize a radiometric activity assay, considered the gold standard, or a luminescence-based ADP detection platform for high-throughput screening.

    • Assay Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

    • Procedure:

      • The test compound is incubated with a panel of purified kinases, a suitable substrate, and ATP (often radiolabeled for radiometric assays).

      • The reaction is allowed to proceed for a defined period.

      • The amount of product formed is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter. For luminescence assays, the amount of ADP is measured using a coupled enzyme system that generates a light signal.

    • Data Analysis: The inhibitory activity is calculated as a percentage of the control (no inhibitor) activity. IC50 values are determined for any kinases that are significantly inhibited.

Receptor Binding Assays
  • Objective: To identify potential interactions with a panel of common off-target receptors.

  • Methodology: Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

    • Assay Principle: The test compound's ability to displace a known radiolabeled ligand from its receptor is measured.

    • Procedure:

      • Cell membranes or purified receptors are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

      • After reaching equilibrium, the bound and free radioligand are separated.

      • The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).

Cellular Functional Assays
  • Objective: To confirm the biological relevance of any identified off-target interactions in a cellular context.

  • Methodology: The specific assay will depend on the identified off-target. For example, to confirm P2X7 receptor inhibition:

    • Assay Principle: Measure the inhibition of ATP-induced cation efflux or pore formation in cells expressing the P2X7 receptor.

    • Procedure:

      • Load cells (e.g., human B-lymphocytes) with a fluorescent dye that is released upon pore formation or a radioactive cation like 86Rb+.

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Stimulate the cells with ATP or a P2X7 agonist.

      • Measure the release of the dye or cation.

    • Data Analysis: Determine the IC50 value for the inhibition of the ATP-induced response.

Visualizing the Pathways and Workflows

To better understand the potential biological implications of cross-reactivity, the following diagrams illustrate key signaling pathways and a general workflow for assessing off-target effects.

PKC_Signaling_Pathway GPCR GPCR/RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC ER Endoplasmic Reticulum IP3->ER Downstream Downstream Substrates PKC->Downstream Ca Ca2+ Ca->PKC ER->Ca CellularResponse Cellular Response Downstream->CellularResponse

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 IonChannel Ion Channel (Na+, Ca2+ influx, K+ efflux) P2X7->IonChannel Pore Macromolecular Pore Formation P2X7->Pore PLD PLD Activation P2X7->PLD Apoptosis Apoptosis IonChannel->Apoptosis Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome IL1b IL-1β Release Inflammasome->IL1b

Caption: Key signaling events mediated by the P2X7 receptor.

Cross_Reactivity_Workflow Compound Test Compound (Bis[6-(5,6-dihydrochelerythrinyl)]amine) PrimaryScreen Broad Panel Screening (e.g., Kinase Panel, Receptor Panel) Compound->PrimaryScreen HitIdentification Hit Identification (Significant Inhibition/Binding) PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50/Ki Determination HitIdentification->DoseResponse CellularAssay Cell-Based Functional Assays DoseResponse->CellularAssay SAR Structure-Activity Relationship (SAR) Studies CellularAssay->SAR LeadOptimization Lead Optimization to Improve Selectivity SAR->LeadOptimization

Caption: General workflow for assessing compound cross-reactivity.

References

Benchmarking "Bis[6-(5,6-dihydrochelerythrinyl)]amine" Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the synthetic compound "Bis[6-(5,6-dihydrochelerythrinyl)]amine" against established inhibitors. Due to the limited publicly available data on the specific inhibitory activities of "Bis[6-(5,6-dihydrochelerythrinyl)]amine," this document outlines a proposed benchmarking strategy based on the known activities of its parent compound, chelerythrine, and the related benzophenanthridine alkaloid, sanguinarine.

This guide proposes a direct comparison of "Bis[6-(5,6-dihydrochelerythrinyl)]amine" with chelerythrine and sanguinarine, focusing on their established biological activities.

Comparative Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) of the benchmark compounds, chelerythrine and sanguinarine, against key biological targets. It is proposed that "Bis[6-(5,6-dihydrochelerythrinyl)]amine" be tested against these same targets to establish a comparative efficacy profile.

CompoundTargetIC50 ValueCell Line/System
Chelerythrine Protein Kinase C (PKC)0.66 µMIn vitro enzyme assay
Bcl-xL/Bak interaction1.5 µMIn vitro binding assay
L-1210 cell growth0.53 µMMurine leukemia cells
Sanguinarine MDA-MB-231 cell viability3.11 ± 0.05 µMHuman breast cancer cells
MDA-MB-468 cell viability2.97 ± 0.12 µMHuman breast cancer cells

Proposed Experimental Protocols

To ensure a direct and meaningful comparison, it is recommended that the following standardized protocols be used to evaluate the inhibitory activity of "Bis[6-(5,6-dihydrochelerythrinyl)]amine".

Protein Kinase C (PKC) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of the compound on PKC activity.

Principle: This assay quantifies the phosphorylation of a specific PKC substrate peptide by measuring the transfer of the γ-phosphate from ATP. The inhibition of this process by a test compound is then determined. A common method involves an ELISA-based assay that uses an antibody specific to the phosphorylated substrate.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors

  • Test compound ("Bis[6-(5,6-dihydrochelerythrinyl)]amine") and benchmark inhibitors (Chelerythrine)

  • Microtiter plates pre-coated with the PKC substrate

  • Phospho-specific substrate antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 N H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of "Bis[6-(5,6-dihydrochelerythrinyl)]amine" and the benchmark inhibitor, chelerythrine, in the assay buffer.

  • Reaction Setup: To each well of the substrate-coated microtiter plate, add the PKC enzyme, lipid activators (PS and DAG), and the test compound or vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction: Terminate the reaction by washing the plate to remove ATP and the enzyme mixture.

  • Detection:

    • Add the phospho-specific primary antibody to each well and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody, followed by another incubation.

    • After a final wash, add the TMB substrate and allow color to develop.

    • Stop the color development with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Bcl-xL/Bak Interaction Assay

This protocol assesses the ability of the compound to disrupt the protein-protein interaction between Bcl-xL and a Bak-derived peptide.

Principle: This is a competitive binding assay, often performed using techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR). A fluorescently labeled Bak BH3 domain peptide is used as a probe. The binding of this peptide to Bcl-xL results in a high FP signal. A test compound that disrupts this interaction will displace the fluorescent peptide, leading to a decrease in the FP signal.

Materials:

  • Recombinant human Bcl-xL protein

  • Fluorescently labeled Bak BH3 peptide

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compound ("Bis[6-(5,6-dihydrochelerythrinyl)]amine") and benchmark inhibitor (Chelerythrine)

  • Black, low-binding microtiter plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of "Bis[6-(5,6-dihydrochelerythrinyl)]amine" and chelerythrine in the assay buffer.

  • Reaction Mixture: In the wells of a microtiter plate, combine the Bcl-xL protein, the fluorescently labeled Bak BH3 peptide, and the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the log concentration of the inhibitor.

Visualizing Pathways and Workflows

Signaling Pathway of PKC and Bcl-xL in Apoptosis

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Mitochondrion Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor DAG DAG Receptor->DAG PKC PKC DAG->PKC Activates Bcl_xL Bcl-xL PKC->Bcl_xL Bak Bak Bcl_xL->Bak Inhibits Mito_Bak Activated Bak Bak->Mito_Bak Translocates & Oligomerizes Apoptosis Apoptosis Chelerythrine Chelerythrine Chelerythrine->PKC Inhibits Chelerythrine->Bcl_xL Inhibits Interaction with Bak Bis_amine Bis[6-(5,6-dihydro- chelerythrinyl)]amine (Proposed Target) Bis_amine->PKC Inhibits? Bis_amine->Bcl_xL Inhibits Interaction? Cyto_c Cytochrome c Mito_Bak->Cyto_c Releases Cyto_c->Apoptosis Initiates

Caption: Proposed inhibitory action on the PKC and Bcl-xL anti-apoptotic pathways.

Experimental Workflow for Inhibitor Benchmarking

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Start Test Compound: Bis[6-(5,6-dihydro- chelerythrinyl)]amine Dilution Prepare Serial Dilutions Start->Dilution Benchmarks Benchmark Compounds: Chelerythrine, Sanguinarine Benchmarks->Dilution PKC_Assay PKC Inhibition Assay Dilution->PKC_Assay BclxL_Assay Bcl-xL/Bak Interaction Assay Dilution->BclxL_Assay Cell_Assay Cell Viability Assay Dilution->Cell_Assay Data_Collection Collect Raw Data (Absorbance, FP, etc.) PKC_Assay->Data_Collection BclxL_Assay->Data_Collection Cell_Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc Comparison Compare Potency and Selectivity IC50_Calc->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A generalized workflow for comparing the efficacy of novel inhibitors.

References

Verifying Target Engagement of Bis[6-(5,6-dihydrochelerythrinyl)]amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for verifying the target engagement of the novel synthetic compound, Bis[6-(5,6-dihydrochelerythrinyl)]amine. Due to the limited publicly available data on this specific dimeric compound, we present a comparative analysis with its monomeric precursor, dihydrochelerythrine, and the well-characterized related benzophenanthridine alkaloids, chelerythrine and sanguinarine. This guide outlines potential cellular targets, relevant experimental protocols for target engagement verification, and summarizes the known quantitative data for these comparator compounds to serve as a benchmark for future studies on Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Introduction to Bis[6-(5,6-dihydrochelerythrinyl)]amine and its Analogs

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of dihydrochelerythrine, a naturally occurring benzophenanthridine alkaloid. This class of compounds is known for a wide range of biological activities, including antimicrobial and anticancer effects. The proposed mechanism of action for these alkaloids involves interaction with various biological macromolecules, leading to the modulation of cellular functions and signaling pathways.

Understanding whether a compound binds to its intended molecular target within a cell is a critical step in drug discovery and development. Target engagement assays provide direct evidence of this interaction in a biologically relevant context, aiding in lead optimization and elucidating the mechanism of action.

Potential Cellular Targets and Comparative Analysis

Based on the known activities of its parent compounds and other benzophenanthridine alkaloids, potential cellular targets for Bis[6-(5,6-dihydrochelerythrinyl)]amine may include:

  • Protein Kinases: Chelerythrine is a known inhibitor of Protein Kinase C (PKC), a key regulator of various cellular processes.

  • DNA Secondary Structures: Benzophenanthridine alkaloids have been shown to bind to and stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogene expression.

  • Other Enzymes: Recent studies have identified other potential targets, such as Lysine-specific demethylase 1 (LSD1) for sanguinarine.

The following tables summarize the available quantitative data for chelerythrine and sanguinarine, which can serve as a reference for evaluating the potency of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Table 1: Comparative Inhibitory Activity (IC50) of Benzophenanthridine Alkaloids

CompoundTarget/Cell LineIC50 ValueReference
ChelerythrineProtein Kinase C (PKC)~0.66 µM[1]
ChelerythrineCisplatin-resistant A549 NSCLC cells (effect on cisplatin sensitivity)Enhances cisplatin sensitivity[2]
SanguinarineLysine-specific demethylase 1 (LSD1)0.4 µM[3][4]
SanguinarineBel7402 Hepatocellular Carcinoma Cells2.90 µM[5]
SanguinarineHepG2 Hepatocellular Carcinoma Cells2.50 µM
SanguinarineHCCLM3 Hepatocellular Carcinoma Cells5.10 µM
SanguinarineSMMC7721 Hepatocellular Carcinoma Cells9.23 µM

Table 2: Comparative DNA Binding Affinity of Benzophenanthridine Alkaloids

CompoundDNA StructureBinding CharacteristicsReference
ChelerythrineG-quadruplex DNA (contiguous GC base pairs)High specificity
SanguinarineG-quadruplex DNA (alternating GC base pairs)Preferential binding

Experimental Protocols for Target Engagement Verification

To verify the cellular targets of Bis[6-(5,6-dihydrochelerythrinyl)]amine, a combination of biophysical and cell-based assays is recommended. Here are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat the cells with various concentrations of Bis[6-(5,6-dihydrochelerythrinyl)]amine or vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.

Protocol:

  • Reagent Preparation: Prepare a fluorescently labeled version of Bis[6-(5,6-dihydrochelerythrinyl)]amine or a known fluorescent ligand for the putative target protein. Prepare the purified target protein in a suitable buffer.

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and serial dilutions of the purified target protein. For competitive binding assays, add a fixed concentration of the target protein and the fluorescent tracer, along with serial dilutions of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein or compound concentration to determine the binding affinity (Kd) or inhibitory constant (Ki).

In Vitro Kinase Inhibition Assay

If a protein kinase is a suspected target, its enzymatic activity can be measured in the presence of the compound.

Protocol:

  • Reagents: Purified active kinase, kinase-specific substrate (peptide or protein), ATP, and Bis[6-(5,6-dihydrochelerythrinyl)]amine.

  • Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate using a specific antibody (e.g., ELISA or Western blot) or measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the kinase activity as a function of the compound concentration to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

To facilitate understanding, the following diagrams illustrate a potential signaling pathway for benzophenanthridine alkaloids and the general workflows for the described experimental protocols.

G Potential Signaling Pathway of Benzophenanthridine Alkaloids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Benzophenanthridine_Alkaloid Benzophenanthridine Alkaloid PKC PKC Benzophenanthridine_Alkaloid->PKC Inhibition ROS ROS Benzophenanthridine_Alkaloid->ROS Induction G_quadruplex G-quadruplex DNA Benzophenanthridine_Alkaloid->G_quadruplex Stabilization MEKK1 MEKK1 ROS->MEKK1 Activation MKK4 MKK4 MEKK1->MKK4 Activation JNK JNK MKK4->JNK Activation p38 p38 MKK4->p38 Activation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Gene_Expression Altered Gene Expression G_quadruplex->Gene_Expression

Caption: Potential signaling pathway for benzophenanthridine alkaloids.

G CETSA Experimental Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Protein Quantification (Western Blot / MS) D->E F 6. Data Analysis (Generate Melting Curve) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

G Fluorescence Polarization Assay Workflow cluster_0 Direct Binding cluster_1 Competitive Binding A1 Mix Fluorescent Ligand + Titrated Protein B1 Incubate A1->B1 C1 Measure FP B1->C1 D1 Determine Kd C1->D1 A2 Mix Protein + Fluorescent Ligand + Titrated Compound B2 Incubate A2->B2 C2 Measure FP B2->C2 D2 Determine IC50/Ki C2->D2

Caption: Fluorescence Polarization (FP) assay workflow.

Conclusion

Verifying the target engagement of Bis[6-(5,6-dihydrochelerythrinyl)]amine is essential for its development as a potential therapeutic agent. This guide provides a starting point by comparing it to its known relatives, chelerythrine and sanguinarine, and detailing robust experimental protocols for target validation. The provided quantitative data for the comparator compounds should serve as a useful benchmark for interpreting the results of future studies on this novel dimeric alkaloid. The successful identification and validation of its cellular targets will be instrumental in advancing our understanding of its mechanism of action and therapeutic potential.

References

A Comparative Guide to Bis[6-(5,6-dihydrochelerythrinyl)]amine and Other Dimeric Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, dimeric alkaloids are emerging as a promising class of molecules with potent anti-cancer properties. This guide provides a comparative analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine, a synthetic dimeric benzophenanthridine alkaloid, and other notable dimeric alkaloids. By presenting available experimental data, detailed methodologies, and illustrating key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to evaluate the therapeutic potential of these complex natural product derivatives.

Introduction to Bis[6-(5,6-dihydrochelerythrinyl)]amine

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine.[1] Its structure, characterized by two dihydrochelerythrine moieties linked by an amine group, positions it as a subject of interest for pharmaceutical development. The dimerization of monomeric alkaloids can lead to enhanced biological activity and novel mechanisms of action. This guide will explore the available data on a closely related analogue, Bis-[6-(5,6dihydrochelerythrinyl)] ether, to infer the potential cytotoxic profile of the amine variant and compare it with other dimeric and monomeric alkaloids.

Comparative Cytotoxicity Data

Table 1: Cytotoxic Activity of Bis-[6-(5,6dihydrochelerythrinyl)] ether and Other Dimeric Alkaloids

CompoundDimer TypeCancer Cell LineIC50 (µM)Reference
Bis-[6-(5,6dihydrochelerythrinyl)] etherBenzophenanthridineHCT-8 (Colon)1.6[2]
BEL-7402 (Liver)2.1[2]
BGC-823 (Gastric)0.1[2]
A2780 (Ovarian)1.6[2]
TetrandrineBisbenzylisoquinolineJurkat T (Leukemia)15 (Induces apoptosis)
CepharanthineBisbenzylisoquinolineJurkat T (Leukemia)15 (Inhibits proliferation)

Table 2: Cytotoxic Activity of Monomeric Benzophenanthridine Alkaloids for Comparison

CompoundCancer Cell LineIC50 (µM)Reference
ChelerythrineNCI-N87 (Gastric)~2
SanguinarineNCI-N87 (Gastric)~2
NitidineVariousNot as potent as chelerythrine and sanguinarine
CorynolineA375 (Melanoma)5.56
B16F10 (Melanoma)6.16

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to determine the half-maximal inhibitory concentration (IC50) of a compound, based on common laboratory practices.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a compound on a cancer cell line by measuring cell viability.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Compound to be tested (e.g., Bis[6-(5,6-dihydrochelerythrinyl)]amine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.

Signaling Pathways and Mechanism of Action

Benzophenanthridine alkaloids are known to exert their cytotoxic effects through the modulation of various cellular signaling pathways, often leading to apoptosis or necroptosis. A key pathway implicated in the action of many alkaloids is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. While the specific pathway for Bis[6-(5,6-dihydrochelerythrinyl)]amine has not been elucidated, a plausible mechanism involves the inhibition of this pro-survival pathway.

Below is a diagram illustrating the hypothesized inhibition of the PI3K/Akt signaling pathway by a dimeric benzophenanthridine alkaloid.

PI3K_Akt_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Dimeric_Alkaloid Dimeric Benzophenanthridine Alkaloid Dimeric_Alkaloid->Akt inhibits key_activation Activation -> key_inhibition Inhibition --|

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a dimeric benzophenanthridine alkaloid.

The following diagram illustrates a general experimental workflow for assessing the cytotoxicity of novel compounds.

Experimental_Workflow Start Start: Compound of Interest Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Treatment 2. Compound Treatment (Dose-Response) Cell_Culture->Treatment MTT_Assay 3. Cytotoxicity Assay (e.g., MTT) Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Mechanism_Study 5. Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Study End End: Characterized Compound Mechanism_Study->End

Caption: General experimental workflow for cytotoxicity assessment of novel compounds.

Conclusion

Bis[6-(5,6-dihydrochelerythrinyl)]amine represents an intriguing synthetic dimeric alkaloid with potential for further investigation as an anti-cancer agent. While direct experimental data for this specific compound is limited, the potent cytotoxicity of its ether-linked analogue against a range of cancer cell lines suggests that dimerization of the dihydrochelerythrine scaffold is a promising strategy for enhancing anti-tumor activity. The provided comparative data with other dimeric and monomeric alkaloids, along with the detailed experimental protocol and hypothesized mechanism of action, offer a foundational resource for researchers in the field. Further studies are warranted to synthesize and evaluate the cytotoxic profile and specific molecular targets of Bis[6-(5,6-dihydrochelerythrinyl)]amine to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Safety Data

Given that Bis[6-(5,6-dihydrochelerythrinyl)]amine is a derivative of chelerythrine, it should be handled with the assumption of similar toxicological properties. Chelerythrine is known to be a potent inhibitor of Protein Kinase C (PKC) and exhibits other biological activities. As such, it should be treated as a hazardous substance. All personnel handling this compound must be thoroughly trained in handling potent compounds and be equipped with the appropriate Personal Protective Equipment (PPE).

Quantitative Safety Data for Chelerythrine Chloride (as a proxy)

ParameterValueSource
Acute ToxicityNo specific LD50 data available. Handle as a potent, toxic compound.General Prudence
Health HazardsMay cause skin, eye, and respiratory irritation. Potential for systemic effects.
Environmental HazardsPrevent entry into drains and waterways.[1][1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of Bis[6-(5,6-dihydrochelerythrinyl)]amine waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) at all times.[2]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, use a dust mask or work in a ventilated fume hood.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste Bis[6-(5,6-dihydrochelerythrinyl)]amine powder and contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Label the container as "Hazardous Waste: Bis[6-(5,6-dihydrochelerythrinyl)]amine" and include the date.

  • Liquid Waste:

    • Collect solutions containing Bis[6-(5,6-dihydrochelerythrinyl)]amine in a separate, labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Ensure the container is sealed to prevent evaporation and spills.

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3. Decontamination of Work Surfaces:

  • After handling the compound, decontaminate all work surfaces (e.g., fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol or as recommended by your EHS office) followed by a soap and water wash.

  • All cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.

4. Final Disposal:

  • The collected hazardous waste must be disposed of through your institution's EHS program.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • The preferred method for the ultimate disposal of such compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection cluster_final Final Steps start Start: Handling Bis[6-(5,6-dihydrochelerythrinyl)]amine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Compound, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Work Area collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate disposal Arrange for Disposal via Institutional EHS Program decontaminate->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis[6-(5,6-dihydrochelerythrinyl)]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Bis[6-(5,6-dihydrochelerythrinyl)]amine (CAS No. 165393-48-6).[1][2] Given the absence of a specific Safety Data Sheet (SDS), this document is based on the general safety protocols for handling potent alkaloids and cytotoxic compounds. A conservative approach to safety is strongly recommended.

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine.[1] While its specific toxicological properties have not been fully investigated, its classification as an alkaloid derivative necessitates stringent safety measures to prevent exposure.[1]

Essential Safety Information

Due to the lack of specific data for Bis[6-(5,6-dihydrochelerythrinyl)]amine, the following table summarizes general information for potent alkaloids. These values should be considered as conservative estimates.

ParameterValue/RecommendationNotes
Chemical Class Dimeric Benzophenanthridine Alkaloid DerivativeSynthetic derivative of a naturally occurring alkaloid.[1]
Molecular Formula C42H37N3O8
Molecular Weight 711.8 g/mol
Appearance Solid (presumed)Based on typical characteristics of similar compounds.
Occupational Exposure Limit (OEL) < 1 µg/m³ (Assumed)For highly potent compounds where no specific data is available, a conservative OEL is assumed.
Primary Hazards Potential for high potency and cytotoxicity.Alkaloids can have significant biological effects.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory for all handling activities involving Bis[6-(5,6-dihydrochelerythrinyl)]amine.

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloved).Required for all handling activities, including preparation, administration, and disposal. Change gloves frequently.
Gown Disposable, solid-front gown with back closure. Must be made of a non-absorbent material.Required when there is a potential for splashing or contamination of clothing.
Eye and Face Protection Safety glasses with side shields or splash goggles. A face shield worn over goggles is required when there is a significant risk of splashing.Required for all handling activities.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powders or when aerosols may be generated.

Operational Plan for Handling

Adherence to the following procedural steps is crucial for minimizing risk.

1. Preparation and Pre-Handling:

  • Designated Area: All work must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • PPE Donning: Before entering the designated area, don all required PPE in the correct order: gown, inner gloves, respiratory protection (if required), eye and face protection, and outer gloves.

2. Handling Procedures:

  • Weighing: When weighing the compound, use a containment balance or a balance within a ventilated enclosure to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination.

  • Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water.

4. Spill Procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

5. Disposal Plan:

  • All contaminated materials, including gloves, gowns, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling Bis[6-(5,6-dihydrochelerythrinyl)]amine

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designated Area (BSC/Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weighing (Containment) don_ppe->weigh Enter Handling Area dissolve Solution Preparation weigh->dissolve decon Decontaminate Surfaces dissolve->decon Complete Experiment doff_ppe Doff PPE decon->doff_ppe wash Wash Hands doff_ppe->wash waste Hazardous Waste doff_ppe->waste

Caption: Workflow for the safe handling of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Logical Relationship of Safety Controls

G cluster_controls Control Measures compound Bis[6-(5,6-dihydrochelerythrinyl)]amine (Potent Alkaloid) risk Exposure Risk (Inhalation, Dermal, Ingestion) compound->risk engineering Engineering Controls (BSC/Fume Hood) risk->engineering admin Administrative Controls (SOPs, Training) risk->admin ppe Personal Protective Equipment (Gloves, Gown, Respirator) risk->ppe safety Researcher Safety engineering->safety admin->safety ppe->safety

Caption: Hierarchy of controls to mitigate exposure risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(dihydrochelerythrinyl)amine
Reactant of Route 2
Bis(dihydrochelerythrinyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.